molecular formula C8H14O B12396724 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

カタログ番号: B12396724
分子量: 136.26 g/mol
InChIキー: MSANHHHQJYQEOK-ZVKOAREQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 136.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H14O

分子量

136.26 g/mol

IUPAC名

3,4,4,5-tetradeuterio-3,5-bis(trideuteriomethyl)cyclohexan-1-one

InChI

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/i1D3,2D3,3D2,6D,7D

InChIキー

MSANHHHQJYQEOK-ZVKOAREQSA-N

異性体SMILES

[2H]C1(C(CC(=O)CC1([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])[2H]

正規SMILES

CC1CC(CC(=O)C1)C

製品の起源

United States

Foundational & Exploratory

Synthesis of Deuterated 3,5-Dimethylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated 3,5-dimethylcyclohexanone (B1585822), a valuable isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. The primary route to this molecule involves the exchange of enolizable alpha-hydrogens of 3,5-dimethylcyclohexanone with deuterium (B1214612) from a deuterium source, typically deuterium oxide (D₂O). This process can be effectively catalyzed by acids, bases, or more advanced catalyst systems under controlled conditions.

Synthetic Approaches

The deuteration of 3,5-dimethylcyclohexanone is achieved by leveraging the acidity of the α-protons to the carbonyl group. The formation of an enol or enolate intermediate is central to the hydrogen-deuterium exchange mechanism. Several effective methods are available, primarily categorized as acid-catalyzed, base-catalyzed, and organocatalyzed deuteration.

1. Acid- and Base-Catalyzed Deuterium Exchange:

The most fundamental approach to deuteration of ketones involves direct exchange with D₂O under either acidic or basic conditions.[1][2] In the presence of a base, an α-proton is abstracted to form an enolate, which is then deuterated by quenching with D₂O.[1] Conversely, acid catalysis proceeds through the formation of an enol intermediate, which then tautomerizes back to the keto form, incorporating deuterium at the α-position. Given enough time, all four of the enolizable α-hydrogens in 3,5-dimethylcyclohexanone can be replaced by deuterium atoms.[1]

2. Superacid-Catalyzed α-Deuteration:

A highly efficient method for the α-deuteration of ketones utilizes a superacid catalyst.[3][4] A pre-catalyst such as trityl tetrakis(pentafluorophenyl)borate (B1229283), [Ph₃C]⁺[B(C₆F₅)₄]⁻, can be used to generate a superacidic species in situ with D₂O.[3][4] This method offers high deuteration efficiency, often up to 99%, and demonstrates broad functional group compatibility.[3] The reaction typically proceeds at elevated temperatures and provides the desired deuterated product in high yield.[3]

3. Organocatalyzed α-Deuteration:

An alternative, metal-free approach involves the use of an organocatalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the deuterium exchange with D₂O.[5][6] This method is attractive due to its mild reaction conditions and the use of an economical and readily available deuterium source.[5][6] Good to excellent deuterium incorporation (90–97%) can be achieved for a variety of ketones using this protocol.[5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the deuteration of ketones based on the methodologies described in the literature. These values can be considered indicative of the expected results for the synthesis of deuterated 3,5-dimethylcyclohexanone.

MethodCatalyst ExampleDeuterium SourceTypical Yield (%)Typical Deuterium Incorporation (%)Reference
Superacid-Catalyzed Deuteration[Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%)D₂O93up to 96[3]
Organocatalyzed Deuteration1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)D₂OHigh90 - 97[5][6]

Experimental Protocols

Detailed Protocol for Superacid-Catalyzed α-Deuteration of 3,5-Dimethylcyclohexanone:

This protocol is adapted from the superacid-catalyzed deuteration of ketones.[3]

Materials:

  • 3,5-Dimethylcyclohexanone

  • Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻)

  • Deuterium Oxide (D₂O)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 3,5-dimethylcyclohexanone (0.1 mmol).

  • Add [Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%, 0.005 mmol).

  • Add anhydrous 1,2-dichloroethane (1 mL) and deuterium oxide (55 equivalents, 0.2 mL).

  • The reaction mixture is stirred vigorously and heated to 100 °C for 10 hours under the argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate (B1210297) and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary to yield the deuterated 3,5-dimethylcyclohexanone.

Visualizations

Synthesis_Workflow General Workflow for the Synthesis of Deuterated 3,5-Dimethylcyclohexanone cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start with 3,5-Dimethylcyclohexanone reagents Select Deuteration Method: - Acid/Base Catalysis - Superacid Catalysis - Organocatalysis start->reagents reaction Perform Deuterium Exchange Reaction with D₂O reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization: - NMR Spectroscopy - Mass Spectrometry purification->analysis product Deuterated 3,5-Dimethylcyclohexanone analysis->product Base_Catalyzed_Deuteration Mechanism of Base-Catalyzed Deuterium Exchange ketone 3,5-Dimethylcyclohexanone α-Proton enolate Enolate Intermediate Negatively charged α-Carbon ketone->enolate + OD⁻ - HOD deuterated_ketone Deuterated 3,5-Dimethylcyclohexanone Deuterium at α-position enolate->deuterated_ketone + D₂O - OD⁻

References

Technical Guide: Physical Properties of 3,5-Dimethyl-d10-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the deuterated organic compound 3,5-Dimethyl-d10-cyclohexanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.

Core Physical and Chemical Data

3,5-Dimethyl-d10-cyclohexanone is the deuterated analogue of 3,5-dimethylcyclohexanone. Isotopic labeling, the replacement of one or more atoms of a chemical compound with an isotope, is a critical technique for tracing the passage of molecules through chemical reactions, metabolic pathways, or biological cells. Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is a common choice for such labeling due to its non-radioactive nature and the relative ease of detection by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The primary application of 3,5-Dimethyl-d10-cyclohexanone is as an internal standard in analytical and metabolic studies involving its non-deuterated counterpart. The slight increase in mass due to deuterium substitution allows for its clear differentiation in mass spectrometry, while its chemical behavior remains nearly identical to the unlabeled compound.

Tabulated Physical Properties

The following table summarizes the available quantitative data for 3,5-Dimethyl-d10-cyclohexanone and its non-deuterated form, 3,5-dimethylcyclohexanone, for comparative purposes.

Property3,5-Dimethyl-d10-cyclohexanone3,5-dimethylcyclohexanone
Molecular Formula C₈H₄D₁₀OC₈H₁₄O
Molecular Weight 136.26 g/mol 126.20 g/mol [1]
Boiling Point No experimental data available182.5 °C at 760 mmHg[2][3]
Density No experimental data available0.882 g/cm³[2]
Flash Point No experimental data available53.8 °C[2][3]
Vapor Pressure No experimental data available0.808 mmHg at 25 °C[2]
LogP (o/w) No experimental data available1.892 (estimated)[3]
Refractive Index No experimental data available1.434 (estimated)

Experimental Protocols for Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., oil bath, heating block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • The entire assembly is heated gently and uniformly in a Thiele tube or oil bath.

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a liquid organic compound, density can be accurately determined using a pycnometer or a volumetric flask.

Apparatus:

  • Pycnometer or a calibrated volumetric flask with a stopper

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The volume of the pycnometer is known (or can be determined by calibration with a liquid of known density, such as water).

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. Closed-cup testers, such as the Pensky-Martens or Tag Closed Cup apparatus, are commonly used for this measurement.

Apparatus:

  • Closed-cup flash point tester

  • Heat source

  • Ignition source (e.g., a small flame or an electric sparker)

  • Thermometer

Procedure:

  • The sample cup of the apparatus is filled with the liquid sample to a specified level.

  • The lid, which contains the thermometer, stirrer, and ignition source port, is securely closed.

  • The sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through the port in the lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is often used for identification and purity assessment. An Abbe refractometer is the standard instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp, λ = 589 nm)

  • Constant temperature water circulator

Procedure:

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • Water from a constant temperature bath is circulated through the prisms to maintain a stable temperature (commonly 20°C or 25°C).

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The dispersion control is adjusted to eliminate any color fringe from the field of view, resulting in a sharp borderline between the light and dark areas.

  • The main adjustment knob is turned to bring this borderline exactly to the center of the crosshairs.

  • The refractive index is then read directly from the instrument's scale.

Logical Relationship Diagram

The following diagram illustrates the relationship between 3,5-Dimethyl-d10-cyclohexanone and its non-deuterated form, highlighting their key physical properties.

G Physical Properties of 3,5-Dimethyl-d10-cyclohexanone and its Non-Deuterated Analog cluster_deuterated 3,5-Dimethyl-d10-cyclohexanone cluster_non_deuterated 3,5-dimethylcyclohexanone d_formula Molecular Formula: C₈H₄D₁₀O d_mw Molecular Weight: 136.26 g/mol d_formula->d_mw determines nd_formula Molecular Formula: C₈H₁₄O d_formula->nd_formula Isotopic Analog nd_mw Molecular Weight: 126.20 g/mol nd_formula->nd_mw determines nd_bp Boiling Point: 182.5 °C nd_mw->nd_bp nd_density Density: 0.882 g/cm³ nd_mw->nd_density nd_fp Flash Point: 53.8 °C nd_mw->nd_fp

Relationship between deuterated and non-deuterated 3,5-dimethylcyclohexanone.

References

Mass Spectrum of Deuterated Dimethylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of deuterated dimethylcyclohexanone, focusing on the fragmentation patterns and the underlying principles of mass spectrometry when applied to isotopically labeled compounds. This document is intended to be a core resource for professionals in research, science, and drug development who utilize mass spectrometry for structural elucidation and quantitative analysis.

Introduction

Deuterium (B1214612) labeling is a powerful technique in mass spectrometry, employed to trace fragmentation pathways, elucidate reaction mechanisms, and serve as an internal standard for quantitative analysis. The replacement of hydrogen with its heavier isotope, deuterium, induces a predictable mass shift in the molecular ion and its fragments, providing invaluable information for the structural characterization of complex molecules. This guide will delve into the mass spectral behavior of a deuterated dimethylcyclohexanone, offering insights into its fragmentation pathways and the experimental protocols for its analysis.

Mass Spectral Data of Deuterated 2-isopropyl-2,5-dimethylcyclohexanone

The following tables summarize the partial mass spectral data for 2-isopropyl-2,5-dimethylcyclohexanone and its deuterated analog. The data is adapted from the work of Kulkarni et al., who investigated the fragmentation of polyalkylcyclohexanones.[1] Deuteration at specific sites allows for a clearer understanding of the origin of various fragment ions.

Table 1: Partial Mass Spectrum of 2-isopropyl-2,5-dimethylcyclohexanone

m/zRelative Intensity (%)Ion Formula (Proposed)
16815[C₁₁H₂₀O]⁺• (Molecular Ion)
1535[C₁₀H₁₇O]⁺
125100[C₈H₁₃O]⁺
11120[C₇H₁₁O]⁺
8330[C₅H₇O]⁺
6940[C₅H₉]⁺
5550[C₄H₇]⁺
4360[C₃H₇]⁺

Table 2: Partial Mass Spectrum of 2-isopropyl-2,5-dimethylcyclohexanone-d₃ (deuterated at the isopropyl methyl groups)

m/zRelative Intensity (%)Ion Formula (Proposed)
17112[C₁₁H₁₇D₃O]⁺• (Molecular Ion)
1564[C₁₀H₁₄D₃O]⁺
128100[C₈H₁₀D₃O]⁺
11418[C₇H₈D₃O]⁺
8628[C₅H₄D₃O]⁺
7238[C₅H₆D₃]⁺
5848[C₄H₄D₃]⁺
4658[C₃H₄D₃]⁺

Fragmentation Pathway

The fragmentation of 2-isopropyl-2,5-dimethylcyclohexanone upon electron ionization is a complex process involving multiple bond cleavages and rearrangements. The use of deuterium labeling helps to elucidate these pathways. A key fragmentation is the McLafferty rearrangement, which is common for ketones.

fragmentation_pathway M [C₁₁H₂₀O]⁺• m/z = 168 F1 [C₈H₁₃O]⁺ m/z = 125 M->F1 - C₃H₇• M_d [C₁₁H₁₇D₃O]⁺• m/z = 171 F1_d [C₈H₁₀D₃O]⁺ m/z = 128 M_d->F1_d - C₃H₄D₃• F2 [C₇H₁₁O]⁺ m/z = 111 F1->F2 - CH₂ F3 [C₅H₇O]⁺ m/z = 83 F1->F3 - C₃H₆ F2_d [C₇H₈D₃O]⁺ m/z = 114 F1_d->F2_d - CH₂ F3_d [C₅H₄D₃O]⁺ m/z = 86 F1_d->F3_d - C₃H₃D₃

Fragmentation pathway of 2-isopropyl-2,5-dimethylcyclohexanone.

Experimental Protocols

The following is a generalized, modern protocol for the analysis of a deuterated dimethylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the deuterated dimethylcyclohexanone in a high-purity volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Internal Standard: If quantitative analysis is required, add a known concentration of a suitable internal standard. For deuterated compounds, a non-deuterated analog or a different isotopologue can be used.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet:

    • Mode: Splitless or split (e.g., 20:1 split ratio).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to the deuterated dimethylcyclohexanone based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern, noting the mass shifts of the molecular ion and key fragment ions compared to the non-deuterated analog.

  • Library Matching: If available, compare the obtained spectrum with a spectral library for confirmation. Note that deuterated compounds may not be present in standard libraries.

Logical Workflow for Isotopic Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the mass spectrum of a deuterated compound.

isotopic_analysis_workflow cluster_synthesis Synthesis and Preparation cluster_analysis Mass Spectrometric Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Deuterated Dimethylcyclohexanone Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation for MS Purification->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAcquisition Data Acquisition (Full Scan) GCMS->DataAcquisition SpectrumExtraction Mass Spectrum Extraction DataAcquisition->SpectrumExtraction FragmentationAnalysis Fragmentation Pattern Analysis (Comparison with non-deuterated) SpectrumExtraction->FragmentationAnalysis PathwayElucidation Elucidation of Fragmentation Pathways FragmentationAnalysis->PathwayElucidation

References

An In-depth Technical Guide to NMR Spectral Data of Isotope-Labeled Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectral data for isotope-labeled cyclohexanones. Cyclohexanone (B45756) and its derivatives are pivotal structural motifs in numerous pharmaceuticals and bioactive molecules. Understanding their conformational dynamics and electronic environment through isotopic labeling and NMR spectroscopy is crucial for drug design and development. This document summarizes key NMR data, details experimental methodologies, and illustrates relevant concepts with clear diagrams.

Introduction to NMR Spectroscopy of Isotope-Labeled Cyclohexanones

Isotopic labeling in NMR spectroscopy serves as a powerful tool to simplify complex spectra and elucidate subtle structural and dynamic features of molecules. By replacing specific atoms with their isotopes, such as deuterium (B1214612) (²H) for protons (¹H) or carbon-13 (¹³C) for carbon-12 (¹²C), researchers can selectively probe different parts of a molecule. In the context of cyclohexanones, isotopic labeling aids in:

  • Simplifying ¹H NMR spectra: Deuterium substitution reduces the number of proton signals and simplifies complex splitting patterns, facilitating the analysis of conformation and stereochemistry.

  • Probing Carbon Skeleton: ¹³C labeling allows for the direct observation of the carbon framework and the measurement of ¹³C-¹³C coupling constants, providing insights into bond connectivity and hybridization.

  • Investigating Isotope Effects: The introduction of heavier isotopes can induce small changes in chemical shifts, known as isotope shifts, which are sensitive to the local electronic and vibrational environment.

NMR Spectral Data of Isotope-Labeled Cyclohexanones

The following tables summarize ¹H and ¹³C NMR spectral data for unlabeled and select isotope-labeled cyclohexanones. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Chemical Shifts of Cyclohexanone in CDCl₃
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (C=O)-~211.0
C2, C6 (α-CH₂)~2.3 - 2.4~42.0
C3, C5 (β-CH₂)~1.8 - 1.9~27.2
C4 (γ-CH₂)~1.7 - 1.8~25.2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Expected Deuterium Isotope Effects on ¹³C Chemical Shifts of Cyclohexanone
Position of DeuterationCarbon Atom ObservedExpected Isotope Shift (ⁿΔC(D) in ppm)Number of Bonds (n)
C2C2~ -0.3 to -0.51
C2C1~ -0.1 to -0.22
C2C3~ -0.1 to -0.22
C2C6Small3
C2C4Negligible3

Note: Deuterium isotope effects typically cause an upfield shift (negative value) of the ¹³C signal. The magnitude of the shift decreases with the number of bonds between the deuterium and the observed carbon.[1][2][3][4][5]

Experimental Protocols

General Synthesis of Cyclohexanone

A common laboratory-scale synthesis of cyclohexanone involves the oxidation of cyclohexanol (B46403).

Procedure:

  • Dissolve cyclohexanol in a suitable solvent, such as acetone (B3395972) or acetic acid.

  • Slowly add an oxidizing agent, like Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) or sodium dichromate in sulfuric acid, to the solution while maintaining a controlled temperature (typically between 55-60°C).[1][6]

  • Monitor the reaction progress using techniques like thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent.

  • Extract the cyclohexanone product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer to remove impurities.

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

  • Purify the cyclohexanone by distillation.[6]

Synthesis of Deuterated Cyclohexanones

The synthesis of deuterated cyclohexanones can be achieved through various methods, including the reduction of deuterated precursors or H/D exchange reactions. For example, 2,2,6,6-tetradeuteriocyclohexanone can be prepared by reacting cyclohexanone in a deuterated solvent (like D₂O) with a base catalyst.

Conceptual Workflow for Synthesis of Deuterated Cyclohexanone:

G start Cyclohexanone intermediate Enolate Intermediate start->intermediate Deprotonation reagents Base (e.g., NaOD) Deuterated Solvent (e.g., D₂O) reagents->intermediate product Deuterated Cyclohexanone (e.g., 2,2,6,6-d₄-Cyclohexanone) intermediate->product Deuteration workup Neutralization & Extraction product->workup

Caption: General workflow for the synthesis of α-deuterated cyclohexanones via base-catalyzed H/D exchange.

NMR Sample Preparation and Data Acquisition

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isotope-labeled cyclohexanone in a suitable deuterated NMR solvent (e.g., CDCl₃, acetone-d₆).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to verify the isotopic enrichment and observe changes in proton signals.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.[7][8]

    • For ¹³C-labeled samples, acquire a proton-coupled ¹³C NMR spectrum to measure ¹³C-¹H coupling constants and a ¹³C{¹³C} INADEQUATE experiment to determine ¹³C-¹³C coupling constants.

    • For deuterated samples, specific pulse sequences can be employed to measure ¹³C-²H coupling constants and deuterium-induced isotope shifts on ¹³C chemical shifts.

    • For conformational analysis, variable temperature NMR experiments can be performed to study the coalescence of signals and determine the energy barriers between different conformers.[9][10][11]

Conformational Analysis of Isotope-Labeled Cyclohexanones

Cyclohexanone exists predominantly in a chair conformation. Isotopic labeling, particularly deuterium substitution, can be used to study the conformational equilibrium and dynamics of the ring system. Variable temperature NMR is a key technique for these investigations.

Logical Flow for Conformational Analysis using VT-NMR:

G cluster_0 Low Temperature cluster_1 Intermediate Temperature cluster_2 High Temperature A1 Axial Conformer Signals C Broadened/Coalesced Signals A1->C Heating E1 Equatorial Conformer Signals E1->C Heating C->A1 Cooling C->E1 Cooling Avg Averaged Signal C->Avg Further Heating Avg->C Cooling G Drug ¹³C-Labeled Cyclohexanone- Containing Drug System Biological System (e.g., cells, organism) Drug->System Metabolites ¹³C-Labeled Metabolites System->Metabolites Analysis NMR/MS Analysis Metabolites->Analysis Pathway Metabolic Pathway Elucidation Analysis->Pathway

References

Navigating the Isotopic Landscape: A Technical Guide to 3,5-Dimethyl-d10-cyclohexanone for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-d10-cyclohexanone, a deuterated analog of 3,5-dimethylcyclohexanone (B1585822). While direct commercial availability of this specific isotopologue is not readily found, this document outlines its potential synthesis, highlights its significance in modern drug discovery, and provides detailed experimental considerations for its application. The strategic incorporation of deuterium (B1214612) into metabolically susceptible positions of drug candidates can significantly enhance their pharmacokinetic profiles, a concept known as the "deuterium effect."

The Deuterium Effect in Drug Development: A Paradigm Shift

The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can profoundly alter a drug's metabolic fate. This "deuterium switch" is a strategic tool in medicinal chemistry to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect (KIE).[] This can result in a longer drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[][2]

The application of deuterated compounds has moved beyond being simple tracers in metabolic studies to becoming a cornerstone of innovative drug design.[2][3] The FDA's approval of deuterated drugs, such as Austedo® (deutetrabenazine), underscores the therapeutic potential of this approach.[4]

Commercial Unavailability and Proposed Synthesis of 3,5-Dimethyl-d10-cyclohexanone

A thorough search of commercial chemical supplier databases reveals that 3,5-Dimethyl-d10-cyclohexanone is not a stock item. However, its synthesis can be envisioned through established deuteration methodologies. The most common approaches for introducing deuterium into ketones involve H/D exchange reactions under acidic, basic, or metal-catalyzed conditions.[5][6]

Proposed Synthetic Pathway

A plausible synthetic route to 3,5-Dimethyl-d10-cyclohexanone would involve the deuteration of the commercially available 3,5-dimethylcyclohexanone. Given the presence of multiple enolizable protons, a comprehensive deuteration can be achieved.

G cluster_start Starting Material cluster_reagents Deuteration Reagents cluster_product Final Product 3,5-Dimethylcyclohexanone 3,5-Dimethylcyclohexanone Reaction Reaction 3,5-Dimethylcyclohexanone->Reaction H/D Exchange D2O D2O D2O->Reaction NaOD or DCl NaOD or DCl NaOD or DCl->Reaction Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Reaction 3,5-Dimethyl-d10-cyclohexanone 3,5-Dimethyl-d10-cyclohexanone Reaction->3,5-Dimethyl-d10-cyclohexanone

A proposed synthetic workflow for 3,5-Dimethyl-d10-cyclohexanone.

Experimental Protocols

The following are generalized protocols for the deuteration of ketones, which can be adapted for the synthesis of 3,5-Dimethyl-d10-cyclohexanone.

Base-Catalyzed H/D Exchange

This method is effective for enolizable ketones.

Materials:

  • 3,5-dimethylcyclohexanone

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3,5-dimethylcyclohexanone in a minimal amount of a suitable organic solvent.

  • Add a solution of NaOD in D₂O to the flask.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the exchangeable protons.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The extent of deuteration can be determined by mass spectrometry and NMR spectroscopy.

Acid-Catalyzed H/D Exchange

This method provides an alternative for ketones sensitive to basic conditions.

Materials:

  • 3,5-dimethylcyclohexanone

  • Deuterium oxide (D₂O)

  • Deuterated hydrochloric acid (DCl) or sulfuric acid (D₂SO₄)

  • Suitable organic solvent (e.g., deuterated chloroform)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-dimethylcyclohexanone in a suitable solvent.

  • Add D₂O and a catalytic amount of DCl or D₂SO₄.

  • Stir the mixture at an elevated temperature (e.g., 50-80 °C) for a specified period (24-72 hours), monitoring the reaction by ¹H NMR.

  • Upon completion, neutralize the mixture with a weak deuterated base (e.g., NaHCO₃ in D₂O).

  • Extract the product with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Applications in Drug Discovery and Development

Deuterated cyclohexanone (B45756) derivatives, such as 3,5-Dimethyl-d10-cyclohexanone, can serve as valuable building blocks in the synthesis of more complex deuterated drug candidates. The cyclohexanone moiety is present in various biologically active molecules.

Enhancing Metabolic Stability

The primary application of deuteration in drug development is to improve metabolic stability.[2] By replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be significantly reduced.

G Drug_CH Drug with C-H bond Metabolism Metabolism Drug_CH->Metabolism Fast Drug_CD Drug with C-D bond Drug_CD->Metabolism Slow (KIE) Metabolite_CH Metabolite (fast) Metabolism->Metabolite_CH Metabolite_CD Metabolite (slow) Metabolism->Metabolite_CD

The Kinetic Isotope Effect (KIE) slows down drug metabolism.
Pharmacokinetic Parameter Effect of Deuteration Rationale
Metabolic Clearance DecreasedSlower enzymatic cleavage of C-D vs. C-H bonds[4]
Half-life (t½) IncreasedReduced rate of metabolism leads to longer circulation time[4]
Bioavailability Potentially IncreasedReduced first-pass metabolism can lead to higher systemic exposure
Formation of Toxic Metabolites DecreasedSlower metabolism can reduce the generation of harmful byproducts

Use as Internal Standards

Deuterated compounds are widely used as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their chemical properties are nearly identical to the non-deuterated analyte, but they have a different mass, allowing for accurate quantification.

Conclusion

While 3,5-Dimethyl-d10-cyclohexanone is not commercially available, its synthesis is feasible through established deuteration techniques. For researchers in drug discovery and development, the strategic use of such deuterated building blocks offers a powerful approach to modulate the metabolic properties of drug candidates. The "deuterium effect" can lead to improved pharmacokinetic profiles, potentially resulting in safer and more effective medicines. The protocols and concepts outlined in this guide provide a foundation for the synthesis and application of 3,5-Dimethyl-d10-cyclohexanone and other deuterated compounds in advanced pharmaceutical research.

References

The Kinetic Isotope Effect in Deuterated Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at positions alpha to a carbonyl group in ketones leads to a significant kinetic isotope effect (KIE). This phenomenon, where the rate of a chemical reaction is altered due to isotopic substitution, provides a powerful tool for elucidating reaction mechanisms and has profound implications in the field of drug development. This technical guide delves into the core principles of the kinetic isotope effect in deuterated ketones, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in this domain.

Core Principles of the Kinetic Isotope Effect in Ketones

The kinetic isotope effect is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). A kH/kD value greater than 1 indicates a "normal" KIE, signifying that the C-H bond is broken more readily than the C-D bond. This effect primarily arises from the difference in zero-point vibrational energies of the C-H and C-D bonds; the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage.[1]

In the context of ketones, the most significant KIE is observed in reactions involving the cleavage of a C-H bond at the α-carbon, a crucial step in processes such as enolization, halogenation, and certain oxidation-reduction reactions.[2][3]

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.[4] For α-deuterated ketones, this typically results in kH/kD values ranging from 2 to 8.[2]

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[5] These effects are generally smaller than PKIEs, with kH/kD values typically between 1 and 1.5.[2]

Quantitative Data on Kinetic Isotope Effects in Deuterated Ketones

The magnitude of the KIE provides valuable insights into the transition state of a reaction. Below is a summary of experimentally determined KIEs for various reactions involving deuterated ketones.

Reaction TypeKetoneCatalyst/ConditionskH/kDReference
Enolization (Acid-Catalyzed) IsobutyrophenoneHCl in H2O/D2O6.2[6]
Enolization (Base-Catalyzed) AcetophenoneDeuteroxide ion1.08 ± 0.07 (α-CH3 exchange)[7]
Bromination (Base-Promoted) General KetoneBase6.5[2]
Alkylation Enolizable KetonesLithium salt of N,N-diethylbenzamideEnhanced yield (qualitative)[8]

Experimental Protocols for Measuring the Kinetic Isotope Effect

Accurate determination of the KIE is crucial for mechanistic studies. The following outlines common experimental methodologies.

Competitive Experiment using NMR Spectroscopy

This method is widely used for its precision and the ability to measure the KIE from a single reaction mixture.

Objective: To determine the kH/kD for the base-catalyzed enolization of a ketone.

Materials:

  • Ketone (e.g., Acetophenone)

  • Deuterated ketone (e.g., Acetophenone-d3)

  • Base catalyst (e.g., Sodium deuteroxide in D2O)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a stock solution containing a known ratio of the non-deuterated and deuterated ketone.

  • Initiate the reaction by adding the base catalyst to the NMR tube containing the ketone mixture at a controlled temperature.

  • Acquire NMR spectra at various time points throughout the reaction.

  • Integrate the signals corresponding to the protons of the non-deuterated ketone and any remaining protons on the partially deuterated ketone.

  • The relative rates of disappearance of the starting materials are used to calculate the KIE. For instance, the change in the ratio of the integrated peak areas of the α-protons of the protio and deuterio ketones over time can be used to determine the relative reaction rates.[7][9]

Bromine Scavenging Method

This classical method is effective for measuring rates of enolization.

Objective: To determine the rate of acid-catalyzed enolization and the corresponding KIE.

Materials:

  • Ketone (e.g., Isobutyrophenone)

  • Deuterated ketone (e.g., Isobutyrophenone-α-d)

  • Acid catalyst (e.g., HCl in H2O and DCl in D2O)

  • Bromine solution

  • UV-Vis spectrophotometer

Procedure:

  • The rate of enolization is determined by monitoring the disappearance of bromine, which rapidly reacts with the enol intermediate.

  • Separate kinetic runs are performed for the non-deuterated ketone in H2O with HCl and the deuterated ketone in D2O with DCl.

  • The concentration of bromine is monitored over time using a UV-Vis spectrophotometer.

  • The initial rates of bromine consumption are determined for both isotopic systems.

  • The ratio of the rates gives the combined substrate and solvent isotope effect. Further experiments can be designed to separate these effects.[6]

Mechanistic Insights from Kinetic Isotope Effects

The KIE is a powerful tool for understanding reaction mechanisms. For instance, a large primary KIE in the base-promoted halogenation of a ketone strongly supports a mechanism where the rate-determining step is the abstraction of an α-proton by the base to form an enolate.[2]

Base-Catalyzed Enolization

Base_Catalyzed_Enolization Ketone Ketone (R-C(O)-CH2R') Enolate Enolate Intermediate Ketone->Enolate α-proton abstraction (rate-determining) Base Base (B:) Base->Enolate BH Conjugate Acid (BH) Enolate->BH Enol Enol (R-C(OH)=CHR') Enolate->Enol Protonation Solvent Solvent (H2O) Solvent->Enol Protonated_Enolate Protonated Enolate

Caption: Base-catalyzed enolization proceeds via a rate-determining α-proton abstraction.

Acid-Catalyzed Enolization

Acid_Catalyzed_Enolization Ketone Ketone (R-C(O)-CH2R') Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone Protonation of carbonyl oxygen Acid Acid (H-A) Acid->Protonated_Ketone Enol Enol (R-C(OH)=CHR') Protonated_Ketone->Enol α-proton removal (rate-determining) Base Base (A-) Base->Enol

Caption: Acid-catalyzed enolization involves a rate-determining α-proton removal from the protonated ketone.[10]

Applications in Drug Development

The kinetic isotope effect is a key strategy in medicinal chemistry to enhance the metabolic stability of drugs. Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond.[11][12] By replacing a metabolically labile hydrogen with deuterium, the rate of metabolism at that position can be significantly reduced, leading to:

  • Increased drug half-life: A slower rate of metabolism can lead to a longer duration of action.

  • Reduced toxic metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration can mitigate its formation.

  • Improved pharmacokinetic profile: Deuteration can lead to more predictable drug exposure and potentially lower required doses.[1][13]

The successful development and approval of deuterated drugs like deutetrabenazine have validated this "deuterium switch" approach in modern drug discovery.[]

Experimental Workflow for Assessing Metabolic Stability

Metabolic_Stability_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Compound Synthesize Parent (H) and Deuterated (D) Compounds Microsomes Incubate with Liver Microsomes Compound->Microsomes LCMS LC-MS/MS Analysis Microsomes->LCMS KIE_Calc Calculate In Vitro Half-life and KIE LCMS->KIE_Calc Dosing Administer Compounds to Animal Models KIE_Calc->Dosing Select promising candidates Sampling Collect Plasma Samples at Time Points Dosing->Sampling PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis PK_Parameters Determine PK Parameters (t1/2, AUC, Cmax) PK_Analysis->PK_Parameters

Caption: A typical workflow for evaluating the effect of deuteration on metabolic stability.

Conclusion

The kinetic isotope effect in deuterated ketones is a fundamental principle with significant practical applications. For researchers and scientists, it offers a nuanced method to probe reaction mechanisms. For drug development professionals, it represents a validated strategy to improve the pharmacokinetic and safety profiles of therapeutic agents. A thorough understanding and application of the principles and experimental methodologies outlined in this guide are essential for leveraging the full potential of deuterium substitution in chemical and pharmaceutical research.

References

Applications of Deuterated Compounds in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways and pharmacokinetics. Among these, deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), have emerged as powerful tools. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies underpinning the use of deuterated compounds in metabolic research and drug development. The inherent kinetic isotope effect (KIE) associated with the carbon-deuterium (C-D) bond allows for the modulation of metabolic rates, providing a unique avenue for improving the pharmacokinetic profiles of drugs and for tracing the flux of metabolites through complex biochemical networks.[1][2]

Core Principles: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium results in a stronger C-D bond compared to the native carbon-hydrogen (C-H) bond. This is due to the greater mass of deuterium, which leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of the application of deuterated compounds in metabolic studies.[3][4]

The KIE can be leveraged to:

  • Enhance Metabolic Stability: By strategically replacing hydrogen atoms at sites of metabolic vulnerability on a drug molecule, the rate of its breakdown by metabolic enzymes, such as the cytochrome P450 (CYP450) family, can be significantly reduced.[3] This can lead to an extended drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[3]

  • Elucidate Reaction Mechanisms: The magnitude of the KIE can provide valuable insights into the transition state of an enzymatic reaction, helping to elucidate the mechanism of action of enzymes involved in drug metabolism.

Data Presentation: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The practical impact of the kinetic isotope effect is evident in the altered pharmacokinetic profiles of deuterated drugs compared to their non-deuterated counterparts. The following table summarizes key pharmacokinetic parameters for several deuterated drugs.

Drug (Deuterated)Non-Deuterated AnalogKey Pharmacokinetic ParameterImprovement with DeuterationTherapeutic IndicationReference
DeutetrabenazineTetrabenazineHalf-life of active metabolites~2-fold increaseChorea associated with Huntington's disease[2][3]
d9-MethadoneMethadoneArea under the curve (AUC)5.7-fold increasePostoperative pain[5]
d9-MethadoneMethadoneClearanceReduced (0.9 ± 0.3 L/h/kg vs 4.7 ± 0.8 L/h/kg)Postoperative pain[5]
DeucravacitinibN/A (De novo design)N/AN/APlaque psoriasis[2]
DeutivacaftorIvacaftorN/AN/ACystic fibrosis[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the structured flow of experimental procedures is crucial for understanding and replicating metabolic studies. The following diagrams, generated using the DOT language, illustrate key concepts.

glycolysis_tca_cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP BPG13 BPG13 GAP->BPG13 PG3 PG3 BPG13->PG3 PG2 PG2 PG3->PG2 PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate Dehydrogenase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture with Deuterated Tracer quenching Metabolic Quenching (e.g., cold methanol) cell_culture->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms Sample Injection data_processing Data Processing lc_ms->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

References

Technical Guide: Characterization of 3,5-Dimethyl-d10-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical data and characterization methods for 3,5-Dimethyl-d10-cyclohexanone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds. This document outlines the key physicochemical properties, experimental protocols for synthesis and analysis, and the expected spectroscopic data for this compound.

Physicochemical Properties

The physical and chemical properties of 3,5-Dimethyl-d10-cyclohexanone and its non-deuterated analog are summarized below. The incorporation of ten deuterium (B1214612) atoms results in a noticeable increase in molecular weight.

Property3,5-Dimethyl-d10-cyclohexanone3,5-Dimethylcyclohexanone (Non-deuterated)
CAS Number 1219804-55-3[1]2320-30-1[2][3]
Molecular Formula C₈H₄D₁₀O[1][4]C₈H₁₄O[2][3]
Molecular Weight 136.26 g/mol [1][4]126.20 g/mol [2][3]
Exact Mass 136.167236 u[4]126.104465 u[2]
Density 0.9 ± 0.1 g/cm³[1][4]0.882 g/cm³[5]
Boiling Point 182.5 ± 0.0 °C at 760 mmHg[1][4]182.5 °C at 760 mmHg[5]
Flash Point 53.8 ± 10.7 °C[1][4]53.8 °C[5]
Vapor Pressure 0.8 ± 0.3 mmHg at 25°C[1][4]0.808 mmHg at 25°C[5]
Index of Refraction 1.434[1][4]N/A

Experimental Protocols

2.1. Synthesis of 3,5-Dimethylcyclohexanone (General Method)

A common method for the synthesis of the non-deuterated analog, 3,5-dimethylcyclohexanone, is the oxidation of the corresponding alcohol.[6] A similar pathway would be followed for the deuterated compound, starting with deuterated precursors.

Protocol:

  • Reaction Setup: A round-bottom flask is fitted with a stirrer, thermometer, dropping funnel, and reflux condenser.

  • Initial Charge: 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene (B151609) are added to the flask.[6]

  • Oxidizing Agent Preparation: A mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid is prepared.[6]

  • Addition: The oxidizing mixture is added dropwise to the flask while stirring and cooling, maintaining the temperature below 10°C.[6]

  • Reaction: The mixture is stirred at this temperature for an additional 3 hours.[6]

  • Workup: The organic phase is separated. The aqueous phase is diluted with water and extracted with benzene.[6]

  • Purification: The combined organic phases are washed until neutral and then concentrated. The resulting residue is distilled to yield pure 3,5-dimethylcyclohexanone.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3,5-Dimethyl-cyclohexanol + Benzene Addition Add Oxidant to Reactants (Temp < 10°C) Reactants->Addition Oxidant Sodium Dichromate + H₂SO₄ + Acetic Acid Oxidant->Addition Stirring Stir for 3 hours Addition->Stirring Separation Separate Organic Phase Stirring->Separation Extraction Extract Aqueous Phase Separation->Extraction Washing Wash & Concentrate Extraction->Washing Distillation Distill Residue Washing->Distillation Product 3,5-Dimethylcyclohexanone Distillation->Product G cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 3,5-Dimethyl-d10- cyclohexanone Dilution Dilute in Solvent (e.g., Isopropanol) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Elution & Ionization (MS) Separation->Ionization Detection Detection (m/z) Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Confirmation Structural Confirmation & Purity Assessment Spectrum->Confirmation

References

Methodological & Application

Application Note: Quantitative Analysis Using 3,5-Dimethyl-d10-cyclohexanone as a GC/MS Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In quantitative gas chromatography-mass spectrometry (GC/MS), the use of an internal standard is crucial for achieving high accuracy and precision. An ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and analysis, thus correcting for variations in extraction recovery, injection volume, and instrument response. Deuterated stable isotope-labeled internal standards are considered the gold standard for mass spectrometry-based quantification due to their chemical and physical similarity to the native analyte.[1][2] 3,5-Dimethyl-d10-cyclohexanone is a deuterated analog of 3,5-dimethylcyclohexanone (B1585822) and serves as an excellent internal standard for the quantification of small volatile and semi-volatile ketones and other structurally related compounds. Its use in isotope dilution mass spectrometry (IDMS) allows for the reliable correction of matrix effects and procedural losses, leading to robust and reproducible results.[3][4][5]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that involves adding a known amount of an isotopically enriched compound (the internal standard) to a sample before processing.[6] Since the deuterated internal standard is chemically identical to the analyte, it will exhibit nearly identical behavior throughout the analytical process, including extraction, derivatization (if any), and chromatographic separation. However, due to the mass difference between the analyte and the internal standard, they can be distinguished by the mass spectrometer. Quantification is achieved by measuring the ratio of the analyte's signal to the internal standard's signal. This ratio is then used to determine the analyte concentration from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Applications

3,5-Dimethyl-d10-cyclohexanone is suitable for a variety of quantitative GC/MS applications, including:

  • Environmental Monitoring: Quantification of cyclic ketones and related industrial byproducts in water, soil, and air samples.

  • Food and Beverage Analysis: Determination of flavor and fragrance components.

  • Pharmaceutical Analysis: As an internal standard for the analysis of metabolites or impurities containing a cyclohexanone (B45756) moiety.

  • Forensic Science: Analysis of volatile organic compounds.

Experimental Protocols

1. Materials and Reagents

  • Analytes: 3,5-Dimethylcyclohexanone (and/or other analytes of interest)

  • Internal Standard: 3,5-Dimethyl-d10-cyclohexanone

  • Solvents: Dichloromethane (B109758) (DCM), Ethyl Acetate, Hexane (all HPLC or GC grade)

  • Drying Agent: Anhydrous Sodium Sulfate

  • Sample Matrix: e.g., Water, Plasma, Soil Extract

  • Glassware: Volumetric flasks, pipettes, autosampler vials with caps

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of 3,5-Dimethylcyclohexanone and dissolve in 10 mL of ethyl acetate.

    • Accurately weigh 10 mg of 3,5-Dimethyl-d10-cyclohexanone and dissolve in 10 mL of ethyl acetate.

  • Working Standard Solution (10 µg/mL):

    • Dilute 100 µL of the primary analyte stock solution to 10 mL with ethyl acetate.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute 100 µL of the primary internal standard stock solution to 10 mL with ethyl acetate.

3. Calibration Standards and Quality Controls (QCs)

Prepare calibration standards and QCs by spiking the appropriate amount of the working standard solution into a blank sample matrix. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of the sample (or calibration standard/QC) into a glass test tube.

  • Add 50 µL of the internal standard spiking solution (1 µg/mL) to each tube and vortex for 10 seconds.

  • Add 5 mL of dichloromethane (DCM) to each tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean test tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to a final volume of approximately 200 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC/MS autosampler vial for analysis.

5. GC/MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injector: Splitless mode, 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • MS Quadrupole: 150°C

  • MS Transfer Line: 280°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 3,5-Dimethylcyclohexanone: m/z 126 (quantifier), 82, 97 (qualifiers)

    • 3,5-Dimethyl-d10-cyclohexanone: m/z 136 (quantifier), 90, 105 (qualifiers)

Data Presentation

Table 1: Calibration Curve for 3,5-Dimethylcyclohexanone

Concentration (ng/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)
11,520148,5000.0102
57,850151,2000.0519
1015,900153,1000.1038
5081,200155,4000.5225
100165,300152,8001.0818
500835,600154,1005.4224
10001,680,400153,60010.9401
Linearity (R²): \multicolumn{3}{c}{0.9995}

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low32.9197.04.5
Medium8083.2104.03.1
High800789.598.72.8

Table 3: Extraction Recovery

AnalyteConcentration (ng/mL)Peak Area (Pre-extraction)Peak Area (Post-extraction)Recovery (%)
3,5-Dimethylcyclohexanone100168,900158,40093.8
3,5-Dimethyl-d10-cyclohexanone100155,200146,90094.7

Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing & Reporting Sample Sample Collection (e.g., Water, Plasma) Spike_IS Spike with 3,5-Dimethyl-d10-cyclohexanone (Internal Standard) Sample->Spike_IS Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike_IS->Extraction Dry_Concentrate Dry and Concentrate Extract Extraction->Dry_Concentrate Final_Sample Reconstitute in Solvent Dry_Concentrate->Final_Sample GC_Injection Inject Sample into GC/MS Final_Sample:s->GC_Injection:n Cal_Stds Prepare Calibration Standards & Quality Controls Cal_Stds->GC_Injection GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection:s->Integration:n Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Calculate Analyte Concentration Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for quantitative GC/MS analysis.

References

Application Note: Quantitative Analysis of Ketone Bodies in Biological Matrices by Isotope Dilution Mass Spectrometry using Deuterated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantitative determination of compounds in complex matrices.[1] This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard.[2] Deuterated ketones, such as deuterated acetone, are frequently employed as internal standards in the analysis of ketone bodies and other small molecules due to their chemical similarity to the analytes and their distinct mass-to-charge ratio.[3] This application note provides a detailed protocol for the quantification of ketone bodies (acetone, acetoacetate, and β-hydroxybutyrate) in human plasma and urine using IDMS with deuterated ketone internal standards.

The accurate measurement of ketone bodies is crucial in various research and clinical settings, including studies on metabolic disorders like diabetic ketoacidosis, the monitoring of ketogenic diets, and in drug development where metabolic profiling is required.[1] The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable and reproducible results.[3]

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled standard (e.g., a deuterated ketone) to a sample containing the analyte of interest.[1] The labeled standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, derivatization (if necessary), and chromatographic separation.[4] However, due to the difference in isotopic composition, the analyte and the internal standard can be distinguished by a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately calculated.

Data Presentation

The following table summarizes representative quantitative data for serum ketone body concentrations in patients with diabetic ketoacidosis (DKA), as determined by a mass spectrometry-based method.

AnalyteDKA Patient Group (mmol/L)Reference Range (mmol/L)
β-hydroxybutyrate 6.3< 0.3
Acetoacetate 1.4< 0.1
Total Ketone Bodies 8.0< 0.4

This data is representative and compiled from published studies on diabetic ketoacidosis.[1][5] Actual values may vary depending on the specific patient population and analytical methodology.

Experimental Protocols

This section provides detailed methodologies for the quantification of ketone bodies in human plasma and urine using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Analytes: Acetone, Acetoacetate, β-hydroxybutyrate

  • Deuterated Internal Standard: Acetone-d6 (or other appropriate deuterated ketone)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Reagents for GC-MS derivatization: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)

  • Other Reagents: Formic acid, Perchloric acid

  • Sample Collection Tubes: appropriate for plasma and urine collection.

  • Solid Phase Extraction (SPE) Cartridges: for sample clean-up if required.

Preparation of Stock and Working Solutions
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each ketone body standard in methanol to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated ketone (e.g., Acetone-d6) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solutions with 50% methanol to create a calibration curve.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with 50% methanol to a final concentration of 10 µg/mL.

Sample Preparation
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (10 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid for LC-MS) or 100 µL of 6% perchloric acid for protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Centrifuge the urine sample to remove any sediment.

  • To 100 µL of the supernatant, add 10 µL of the internal standard working solution (10 µg/mL).

  • Vortex to mix. The sample is now ready for analysis. For cleaner samples, an optional Solid Phase Extraction (SPE) step can be performed.

GC-MS Analysis Protocol
  • Derivatization: To 50 µL of the prepared sample supernatant or urine, add 50 µL of MTBSTFA with 1% TBDMCS. Heat at 60°C for 30 minutes.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for ketone analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

  • Monitored Ions: Determine the characteristic ions for the derivatized analytes and the deuterated internal standard.

LC-MS/MS Analysis Protocol
  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the ketone bodies. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analytes.

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte and the deuterated internal standard.

Mandatory Visualization

Ketogenesis and Ketolysis Signaling Pathway

Ketone_Metabolism cluster_liver Liver Mitochondria (Ketogenesis) cluster_extrahepatic Extrahepatic Tissues (Ketolysis) FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation BetaHydroxybutyrate β-hydroxybutyrate Acetoacetate->BetaHydroxybutyrate β-hydroxybutyrate dehydrogenase Bloodstream Bloodstream Acetoacetate->Bloodstream BetaHydroxybutyrate->Bloodstream Acetoacetate_t Acetoacetate AcetoacetylCoA_t Acetoacetyl-CoA Acetoacetate_t->AcetoacetylCoA_t Thiophorase BetaHydroxybutyrate_t β-hydroxybutyrate BetaHydroxybutyrate_t->Acetoacetate_t β-hydroxybutyrate dehydrogenase AcetylCoA_t Acetyl-CoA AcetoacetylCoA_t->AcetylCoA_t Thiolase TCA_Cycle TCA Cycle AcetylCoA_t->TCA_Cycle Energy Production Bloodstream->Acetoacetate_t Bloodstream->BetaHydroxybutyrate_t

Caption: Metabolic pathway of ketone body synthesis (ketogenesis) and utilization (ketolysis).

Experimental Workflow for IDMS Analysis

IDMS_Workflow Sample Biological Sample (Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation Analysis GC-MS or LC-MS/MS Analysis Preparation->Analysis Data Data Acquisition (Analyte/IS Ratio) Analysis->Data Quantification Quantification Data->Quantification

Caption: General experimental workflow for isotope dilution mass spectrometry.

References

LC-MS/MS method development with 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of 3,5-Dimethylcyclohexanone using a Deuterated Internal Standard by LC-MS/MS.

Introduction

The accurate quantification of small molecules in complex matrices is a critical task in pharmaceutical research, clinical diagnostics, and environmental analysis. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, specificity, and reproducibility.[1][2] A key element in achieving reliable quantitative results is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS, such as a deuterated analog of the analyte, exhibits nearly identical chemical and physical properties to the target compound.[5] This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively correcting for matrix effects and variations in instrument response.[3][5]

This application note details a robust and sensitive LC-MS/MS method for the quantification of 3,5-Dimethylcyclohexanone in a biological matrix (e.g., plasma) using 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 as the internal standard. This method is suitable for researchers and scientists involved in drug metabolism studies, pharmacokinetics, or other applications requiring precise measurement of ketone compounds.

Experimental Protocols

Materials and Reagents
  • Analyte: 3,5-Dimethylcyclohexanone (C₈H₁₄O, MW: 126.20 g/mol )[6][7]

  • Internal Standard (IS): this compound (C₈H₄D₁₀O, MW: approx. 136.26 g/mol )

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

  • Additive: Formic acid (LC-MS grade).

  • Matrix: Human plasma (or other relevant biological matrix).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 3,5-Dimethylcyclohexanone (Analyte) and the deuterated internal standard (IS) in separate 1 mL volumes of methanol.[5]

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of the sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (50 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B

    • 5.0 min: 30% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 4000 V.

The optimization of MRM transitions is a critical step in method development, involving the selection of precursor and product ions and the fine-tuning of collision energies.[9][10]

Data Presentation

The optimized MRM parameters for the analyte and its deuterated internal standard are summarized in the table below. The precursor ion selected corresponds to the protonated molecule [M+H]⁺.[10]

Compound NameRetention Time (min)Precursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Cone Voltage (V)Collision Energy (eV)
3,5-Dimethylcyclohexanone 2.5127.181.1 (Quantifier)2515
127.155.1 (Qualifier)2520
This compound (IS) 2.5137.287.1 (Quantifier)2515

Visualizations

The following diagrams illustrate the key aspects of the analytical method.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Sample Collection (50 µL Plasma) Spike Spike with Internal Standard (10 µL of 50 ng/mL IS) Sample->Spike Precipitate Protein Precipitation (150 µL Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitate->Centrifuge Transfer Transfer Supernatant to LC Vial Centrifuge->Transfer LCMS LC-MS/MS Analysis (MRM Mode) Transfer->LCMS Data Data Processing (Peak Integration & Ratio Calculation) LCMS->Data Result Final Concentration Report Data->Result

Caption: Experimental workflow from sample preparation to final data analysis.

G cluster_lcms LC-MS/MS System Analyte 3,5-Dimethylcyclohexanone MW: 126.20 C₈H₁₄O LC LC Separation Analyte->LC IS 3,5-Dimethyl-d6-cyclohexanone-d4 MW: ~136.26 C₈H₄D₁₀O IS->LC MS MS Detection (MRM) LC->MS Co-elution Quant Quantification | Ratio (Analyte / IS) MS->Quant Mass Difference (127.1 m/z vs 137.2 m/z)

Caption: The principle of using a deuterated internal standard for quantification.

References

Quantitative Analysis of Volatile Organic Compounds Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the quantitative analysis of volatile organic compounds (VOCs) using deuterated internal standards, a robust and widely accepted methodology. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is the gold standard for quantitative analysis in complex matrices due to their ability to compensate for variability during sample preparation and analysis.[1][2][3] This approach, known as isotope dilution mass spectrometry (IDMS), offers high accuracy and precision by correcting for sample loss and matrix effects.[4]

Core Principles: The Advantage of Deuterated Standards

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] The key principle is that the deuterated standard is chemically identical to the analyte and will behave similarly during extraction, chromatography, and ionization.[1][5] Because the deuterated standard is introduced into the sample at a known concentration at the beginning of the workflow, the ratio of the native analyte to the deuterated standard remains constant, even if the absolute signal intensities fluctuate. This normalization corrects for variations in sample extraction, injection volume, and instrument response, leading to more accurate and reliable quantification.[2][3]

Applications in Research and Drug Development

The precise quantification of VOCs is critical in numerous fields. In environmental science, it is used to monitor pollutants in water, soil, and air, often following regulatory methods like U.S. EPA Method 8260B.[6][7][8] In the pharmaceutical industry, this technique is essential for:

  • Drug Metabolism and Pharmacokinetics (DMPK) studies: To accurately measure drug and metabolite concentrations in biological fluids.[9]

  • Impurity Profiling: To identify and quantify volatile impurities in drug substances and products.[10]

  • Biomarker Discovery: Analyzing VOCs in biological samples (e.g., blood, breath) can lead to the discovery of new disease biomarkers.

Experimental Workflow for VOC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of VOCs using deuterated standards with Gas Chromatography-Mass Spectrometry (GC-MS).

VOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Blood) Spike Spiking with Deuterated Internal Standard (IS) Sample->Spike Extraction VOC Extraction (e.g., Purge & Trap, Headspace) Spike->Extraction GC Gas Chromatography (GC) Separation Extraction->GC MS Mass Spectrometry (MS) Detection & Quantification GC->MS Integration Peak Integration (Analyte & IS) MS->Integration Calibration Calibration Curve (Response Factor Calculation) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report Standard_Selection cluster_criteria Selection Criteria cluster_outcome Desired Outcome A Chemical Similarity to Analyte Outcome Accurate & Precise Quantification A->Outcome B Co-elution with Analyte B->Outcome C Mass Difference C->Outcome D Isotopic Purity D->Outcome E Commercial Availability E->Outcome

References

Application Notes and Protocols for Ketone Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the accurate quantification of ketone bodies in biological matrices. The methodologies outlined leverage the precision of deuterated internal standards, ensuring high-quality, reproducible data for clinical and research applications.

Introduction

The analysis of ketone bodies, primarily acetoacetate (B1235776) (AcAc) and D-β-hydroxybutyrate (D-βOHB), is crucial in various fields, including metabolic research, clinical diagnostics, and drug development. The inherent instability of AcAc and the presence of structural and enantiomeric isomers of βOHB pose significant analytical challenges. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for mitigating variability during sample preparation and analysis, thereby enabling accurate and precise quantification by mass spectrometry. This document details robust protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods, providing a clear comparison of key quantitative parameters.

Table 1: Performance Characteristics of LC-MS/MS Method for Ketone Body Analysis

ParameterAcetoacetate (AcAc)D-β-hydroxybutyrate (D-βOHB)Internal Standard(s)
Limit of Detection (LOD) 2 mg/L2 mg/L[U-13C4] AcAc, [2H] D-βOHB
Lower Limit of Quantification (LLOQ) 6 mg/L7 mg/L[U-13C4] AcAc, [2H] D-βOHB
Linear Range 50-500 mg/L50-500 mg/LN/A
Recovery ≥ 59% (Urine)≥ 82% (Blood)N/A
Intra-day Precision (CV%) 1.0 - 12.4%1.0 - 12.4%N/A
Inter-day Precision (CV%) 1.0 - 12.4%1.0 - 12.4%N/A

Table 2: Performance Characteristics of GC-MS Method for Ketone Body Analysis

Parameterβ-hydroxybutyrate (BHB)Internal Standard
Limit of Detection (LOD) 2 mg/L (Blood & Urine)Deuterated γ-hydroxybutyrate (GHB-d6)
Lower Limit of Quantification (LLOQ) 7 mg/L (Blood), 6 mg/L (Urine)Deuterated γ-hydroxybutyrate (GHB-d6)
Linear Range 50-500 mg/LN/A
Recovery ≥ 82% (Blood), ≥ 59% (Urine)N/A
Intra-day Precision (CV%) 1.0 - 12.4%N/A
Inter-day Precision (CV%) 1.0 - 12.4%N/A

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Ketone Bodies in Plasma/Serum

This protocol is adapted from methodologies that emphasize rapid and specific quantification of AcAc and βOHB.

1. Materials and Reagents:

  • Biological matrix (e.g., plasma, serum)

  • Deuterated internal standards: [U-13C4] Acetoacetate and [2H] D-β-hydroxybutyrate

  • Protein precipitation agent: Cold acetonitrile (B52724) or a mixture of zinc sulfate (B86663) and methanol

  • Mobile Phase A: 0.0125% Acetic Acid in Water

  • Mobile Phase B: 0.0125% Acetic Acid in 60:40 Water:Methanol

  • LC-MS/MS system with a C18 column

2. Sample Preparation Workflow:

LCMS_Workflow Sample 100 µL Sample (Plasma/Serum) IS 10 µL Internal Standard Working Solution Vortex1 Vortex Briefly Sample->Vortex1 IS->Vortex1 Precipitation Add 300 µL Cold Protein Precipitation Agent Vortex1->Precipitation Vortex2 Vortex Vigorously (1 minute) Precipitation->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant to a new vial Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: LC-MS/MS Sample Preparation Workflow.

3. Detailed Steps:

  • To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the deuterated internal standard working solution and vortex briefly.

  • Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile) and vortex vigorously for 1 minute.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Employ a C18 column with a gradient of mobile phase A and B. A rapid LC method of approximately 6.5-7 minutes can be utilized.

  • Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the specific detection and quantification of target ketone bodies and their deuterated internal standards.

Protocol 2: GC-MS Analysis of Ketone Bodies in Serum

This protocol involves derivatization to increase the volatility of the analytes for GC-MS analysis.

1. Materials and Reagents:

  • Serum sample

  • Acetonitrile

  • 30% w/v NaOH

  • Hydroxylamine (B1172632) hydrochloride

  • 2.5 M H₂SO₄

  • Internal standard mix (e.g., deuterated γ-hydroxybutyrate)

  • Ethyl acetate

  • Na₂SO₄

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • GC-MS system with an HP-5MS column

2. Sample Preparation and Derivatization Workflow:

GCMS_Workflow Sample 100 µL Serum Precipitation Add 500 µL Acetonitrile (Protein Precipitation) Sample->Precipitation Centrifuge1 Centrifuge (13,000 rpm, 30 min) Precipitation->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Extraction1 Dissolve in 1.5 mL Water Adjust pH to 14 (NaOH) Supernatant->Extraction1 Oximation Add Hydroxylamine HCl Incubate (60°C, 60 min) Extraction1->Oximation Acidification Acidify (H₂SO₄) Add Internal Standard Oximation->Acidification Extraction2 Extract with Ethyl Acetate Acidification->Extraction2 Dehydrate Dehydrate (Na₂SO₄) Evaporate under Nitrogen Extraction2->Dehydrate Derivatization Add BSTFA Incubate (60°C, 30 min) Dehydrate->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Caption: GC-MS Sample Preparation and Derivatization Workflow.

3. Detailed Steps:

  • Protein Precipitation: To 100 µL of serum, add 500 µL of acetonitrile. Centrifuge at 13,000 rpm for 30 minutes.

  • Extraction: Transfer the supernatant to a new tube, dissolve in 1.5 mL of water, and adjust the pH to 14 with 30% w/v NaOH.

  • Oximation: Add 0.5 mL of hydroxylamine hydrochloride (2.5 mg/mL in water) and incubate at 60°C for 60 minutes to protect the ketone group.

  • Acidification and Internal Standard Addition: Acidify the solution with 2.5 M H₂SO₄ and add the deuterated internal standard.

  • Extraction: Extract the metabolites with ethyl acetate. Dehydrate the organic phase with Na₂SO₄ and evaporate under a nitrogen stream at 40°C.

  • Derivatization: Add 50 µL of BSTFA and incubate at 60°C for 30 minutes to derivatize the analytes.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • A typical column is an HP-5MS (30 m x 0.250 mm x 0.25 µm).

  • The temperature gradient can be set from 70°C to 280°C at a rate of 10°C/min.

  • Identify and quantify the ketone bodies by comparing their mass spectra and retention times to those of known standards and the internal standard.

Signaling Pathways and Logical Relationships

The accurate measurement of ketone bodies is critical for understanding their roles in metabolic signaling. The following diagram illustrates the central role of ketone body metabolism.

Application Notes and Protocols for Pharmacokinetic Studies Using 3,5-Dimethyl-d10-cyclohexanone as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dimethyl-d10-cyclohexanone as a stable isotope-labeled (SIL) internal standard in pharmacokinetic (PK) studies of small molecule therapeutics. The following sections detail the principles, experimental procedures, data analysis, and a representative case study.

Introduction to Deuterated Internal Standards in Pharmacokinetics

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification of analytes in complex biological matrices.[1][2][3] An ideal IS should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and ionization.[2]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis.[1][4] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its chemical properties remain nearly identical, ensuring that it co-elutes with the analyte and experiences similar matrix effects.[1]

3,5-Dimethyl-d10-cyclohexanone is a deuterated analog of 3,5-dimethylcyclohexanone (B1585822) and serves as an excellent internal standard for the quantification of small molecule drugs that share structural similarities or exhibit comparable behavior during extraction and chromatographic separation.

Experimental Protocols

This section outlines a typical workflow for a pharmacokinetic study in rats, from sample collection to data analysis, using 3,5-Dimethyl-d10-cyclohexanone as the internal standard for a hypothetical small molecule drug, "Gemini-123."

Animal Dosing and Sample Collection

Animal Model: Male Sprague-Dawley rats (n=6 per group) Dosing:

  • Intravenous (IV) Administration: A single dose of Gemini-123 (5 mg/kg) is administered via the tail vein.

  • Oral (PO) Administration: A single dose of Gemini-123 (25 mg/kg) is administered by oral gavage. Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein into EDTA-coated tubes at the following time points:

  • IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Reagents and Materials:

  • Rat plasma samples, calibration standards, and quality control (QC) samples.

  • Working solution of Gemini-123 (for calibration standards and QCs).

  • Internal Standard (IS) working solution: 3,5-Dimethyl-d10-cyclohexanone in methanol (B129727) (e.g., 100 ng/mL).

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Microcentrifuge tubes.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.

  • Add 25 µL of the IS working solution (3,5-Dimethyl-d10-cyclohexanone, 100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of the analyte and internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Gemini-123: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 350.2 → 180.1)

    • 3,5-Dimethyl-d10-cyclohexanone (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 137.2 → 77.1)

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

Data Presentation

Quantitative data from the pharmacokinetic study of Gemini-123 are summarized in the following tables.

Table 1: Mean Plasma Concentration of Gemini-123 Over Time in Rats

Time (hours)Mean Plasma Concentration (ng/mL) ± SD (IV, 5 mg/kg)Mean Plasma Concentration (ng/mL) ± SD (PO, 25 mg/kg)
0.0831520.5 ± 210.2-
0.251180.3 ± 155.785.6 ± 15.3
0.5850.1 ± 98.4125.8 ± 22.1
1540.7 ± 65.9130.2 ± 25.8
2280.4 ± 34.5110.5 ± 18.9
495.2 ± 12.875.3 ± 11.4
6-45.1 ± 8.7
820.1 ± 4.522.6 ± 5.1
125.3 ± 1.88.9 ± 2.4
24Below Limit of QuantificationBelow Limit of Quantification

Table 2: Key Pharmacokinetic Parameters of Gemini-123 in Rats

ParameterIV Administration (5 mg/kg)Oral Administration (25 mg/kg)
Cmax (ng/mL) 1650.8 ± 230.5132.4 ± 28.6
Tmax (h) 0.0831.0
AUC0-t (ng·h/mL) 2850.4 ± 310.2850.7 ± 150.9
AUC0-inf (ng·h/mL) 2890.1 ± 325.6880.3 ± 165.4
t1/2 (h) 2.9 ± 0.53.5 ± 0.8
CL (L/h/kg) 1.73 ± 0.21-
Vd (L/kg) 7.2 ± 1.1-
Bioavailability (F%) -~6.1%

Data are presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution. The oral bioavailability was calculated using the dose-normalized AUC values from the IV and PO studies.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of a typical pharmacokinetic study using an internal standard.

G cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Dosing Animal Dosing (IV or PO) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Spiking Spiking with Internal Standard (3,5-Dimethyl-d10-cyclohexanone) Plasma->Spiking Preparation Sample Preparation (Protein Precipitation) Spiking->Preparation LCMS LC-MS/MS Analysis (Quantification) Preparation->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data PK Pharmacokinetic Analysis (Cmax, AUC, t1/2) Data->PK Report Reporting PK->Report

Caption: Workflow of a pharmacokinetic study.

Signaling Pathway: Cytochrome P450 3A4 (CYP3A4) Mediated Drug Metabolism

Many small molecule drugs are metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being one of the most important. Understanding the metabolic pathway of a drug is a critical component of its pharmacokinetic profile.

G cluster_pathway CYP3A4-Mediated Drug Metabolism cluster_factors Modulating Factors Drug Drug (e.g., Gemini-123) CYP3A4 CYP3A4 Enzyme (in Liver) Drug->CYP3A4 Metabolism Metabolite Oxidized Metabolite CYP3A4->Metabolite Phase I Reaction (Oxidation) Excretion Excretion (Urine/Feces) Metabolite->Excretion Phase II Conjugation & Further Processing Inducers Inducers (e.g., Rifampicin) Inducers->CYP3A4 Increase Activity Inhibitors Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Decrease Activity

Caption: CYP3A4 drug metabolism pathway.

References

Application Notes and Protocols for Environmental Sample Analysis Using Deuterated Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of organic contaminants in environmental matrices is a critical aspect of environmental monitoring and assessment. The use of isotopically labeled internal standards, such as deuterated cyclohexanone (B45756) (cyclohexanone-d10), is a widely accepted technique to improve the accuracy and precision of analytical methods, particularly when coupled with gas chromatography-mass spectrometry (GC/MS). Deuterated internal standards closely mimic the chemical and physical properties of the target analytes, allowing for effective correction of analyte losses during sample preparation and analysis, as well as variations in instrument response.

These application notes provide detailed protocols for the use of deuterated cyclohexanone as an internal standard for the analysis of volatile and semi-volatile organic compounds in water and soil samples. The methodologies are intended for researchers, scientists, and professionals in drug development and environmental science.

Analysis of Volatile Organic Compounds (VOCs) in Water Samples

This protocol is designed for the quantification of volatile organic compounds, including ketones, in aqueous matrices such as groundwater, surface water, and wastewater. The method utilizes a purge and trap system for sample pre-concentration followed by GC/MS analysis, with deuterated cyclohexanone serving as an internal standard.

Data Presentation: Method Performance

The following table summarizes the expected performance characteristics of the analytical method for selected volatile organic compounds using deuterated cyclohexanone as an internal standard. The data is based on typical performance observed with analogous deuterated ketone internal standards.[1]

AnalyteLinearity (r²)Accuracy (% Recovery)Precision (RSD)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Methyl Ethyl Ketone > 0.9985 - 115%< 15%0.5 - 2.01.5 - 6.0
Benzene > 0.9990 - 110%< 10%0.2 - 1.00.6 - 3.0
Toluene > 0.9990 - 110%< 10%0.2 - 1.00.6 - 3.0
Cyclohexanone > 0.9980 - 120%< 15%0.5 - 2.51.5 - 7.5
Experimental Protocol: Purge and Trap GC/MS for VOCs in Water

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • Preserve samples by adding hydrochloric acid (HCl) to a pH < 2.

  • Store samples at 4°C until analysis.

2. Reagents and Standards:

  • Reagent Water: Deionized water free of interfering contaminants.

  • Methanol: Purge and trap grade.

  • Stock Analyte Solution (1000 µg/mL): Prepare a stock solution containing the target VOCs in methanol.

  • Deuterated Cyclohexanone (Cyclohexanone-d10) Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of cyclohexanone-d10 (B56445) in methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the stock analyte solution in reagent water. Spike each calibration standard with a constant concentration of the deuterated cyclohexanone internal standard solution (e.g., 10 µg/L).

3. Sample Preparation and Analysis:

  • Allow samples and standards to come to room temperature.

  • Spike a known volume of the sample (e.g., 5 mL) with the deuterated cyclohexanone internal standard solution to the same concentration as the calibration standards.

  • Analyze the samples and standards using a purge and trap system coupled to a GC/MS.

4. Purge and Trap Conditions (Based on EPA Method 5030C): [2]

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Tenax® or equivalent.

  • Desorb Temperature: 225°C.

  • Desorb Time: 2 minutes.

  • Bake Temperature: 250°C for 8 minutes.

5. GC/MS Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 200°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu in full scan mode.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

6. Data Analysis:

  • Identify compounds based on their retention times and mass spectra.

  • Quantify analytes by creating a calibration curve based on the ratio of the analyte peak area to the internal standard (deuterated cyclohexanone) peak area.

Experimental Workflow: VOC Analysis in Water

VOC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection Preservation Preservation (HCl, 4°C) Sample->Preservation Spike_IS Spike with Deuterated Cyclohexanone Preservation->Spike_IS PurgeTrap Purge and Trap Concentration Spike_IS->PurgeTrap Standards Prepare Calibration Standards Spike_Standards Spike Standards with IS Standards->Spike_Standards Spike_Standards->PurgeTrap GCMS GC/MS Analysis PurgeTrap->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Quantification Quantification using Internal Standard Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for VOC analysis in water using deuterated cyclohexanone.

Analysis of Semi-Volatile Organic Compounds (SVOCs) in Soil Samples

This protocol is suitable for the determination of semi-volatile organic compounds, including ketones and polycyclic aromatic hydrocarbons (PAHs), in soil and sediment matrices. The method involves solvent extraction followed by GC/MS analysis, with deuterated cyclohexanone used as a surrogate standard to monitor extraction efficiency.

Data Presentation: Method Performance

The following table presents the expected performance for the analysis of selected semi-volatile organic compounds in soil using deuterated cyclohexanone as a surrogate standard. The data is based on typical performance for SVOC analysis.[3]

AnalyteLinearity (r²)Accuracy (% Recovery)Precision (RSD)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Naphthalene > 0.9970 - 130%< 20%10 - 5030 - 150
Phenanthrene > 0.9970 - 130%< 20%10 - 5030 - 150
Di-n-butyl phthalate > 0.9960 - 140%< 25%20 - 10060 - 300
Cyclohexanone > 0.9970 - 130%< 20%15 - 7545 - 225
Experimental Protocol: Solvent Extraction GC/MS for SVOCs in Soil

1. Sample Preparation:

  • Air-dry the soil sample and sieve to remove large debris.

  • Homogenize the sample.

  • Determine the moisture content of a separate subsample.

2. Reagents and Standards:

  • Solvents: Dichloromethane (B109758), Acetone (B3395972) (pesticide grade or equivalent).

  • Drying Agent: Anhydrous sodium sulfate.

  • Stock Analyte Solution (1000 µg/mL): Prepare a stock solution of target SVOCs in a suitable solvent.

  • Deuterated Cyclohexanone Surrogate Stock Solution (1000 µg/mL): Prepare a stock solution of cyclohexanone-d10.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the stock analyte solution.

3. Extraction (Based on EPA Method 3545A - Pressurized Fluid Extraction): [3]

  • Weigh approximately 10 g of the homogenized soil sample into an extraction cell.

  • Spike the sample with a known amount of the deuterated cyclohexanone surrogate solution.

  • Mix the sample with a drying agent like anhydrous sodium sulfate.

  • Extract the sample using a pressurized fluid extraction system with a mixture of acetone and dichloromethane (1:1 v/v).

  • Extraction Conditions: 100°C, 1500 psi, 2 cycles of 5 minutes each.

  • Collect the extract and concentrate it to a final volume of 1 mL.

4. GC/MS Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu in full scan mode.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

5. Data Analysis:

  • Calculate the recovery of the deuterated cyclohexanone surrogate to assess the efficiency of the extraction process.

  • Quantify the target analytes using an external standard calibration curve. The results can be corrected based on the surrogate recovery.

Experimental Workflow: SVOC Analysis in Soil

SVOC_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Instrumental Analysis & Data Processing Sample Soil Sample Collection & Homogenization Spike_Surrogate Spike with Deuterated Cyclohexanone (Surrogate) Sample->Spike_Surrogate PFE Pressurized Fluid Extraction (PFE) Spike_Surrogate->PFE Concentration Extract Concentration PFE->Concentration GCMS GC/MS Analysis Concentration->GCMS Data_Analysis Data Analysis & Surrogate Recovery Calculation GCMS->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for SVOC analysis in soil using deuterated cyclohexanone.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.

Internal_Standard_Quantification cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_calculation Quantification Analyte Analyte in Sample Spiking Spiking Analyte->Spiking IS Deuterated Internal Standard IS->Spiking Extraction Extraction & Cleanup Spiking->Extraction GCMS_Analysis GC/MS Analysis Extraction->GCMS_Analysis Analyte_Signal Analyte Signal (Area_A) GCMS_Analysis->Analyte_Signal IS_Signal IS Signal (Area_IS) GCMS_Analysis->IS_Signal Ratio Calculate Ratio (Area_A / Area_IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Conc Determine Analyte Concentration Calibration_Curve->Final_Conc

Caption: Internal standard quantification logic.

References

Application Notes and Protocols for the Derivatization of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of ketones, such as the deuterated internal standard 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4, by gas chromatography-mass spectrometry (GC-MS) often presents challenges due to the polarity of the carbonyl group. This can lead to poor chromatographic peak shape, thermal instability, and inadequate sensitivity. Chemical derivatization is a critical step to overcome these limitations by converting the ketone into a more volatile, thermally stable, and chromatographically amenable derivative. This document provides detailed protocols for two robust derivatization techniques: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) derivatization and a two-step methoximation-silylation procedure.

Derivatization Strategies

Two primary methods are presented for the derivatization of this compound:

  • PFBHA Derivatization: This method involves the reaction of the ketone with PFBHA to form a stable oxime derivative. PFBHA derivatives are highly electronegative, making them ideal for sensitive analysis by GC with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode, although electron ionization (EI) mode is also commonly used. The reaction is typically straightforward and provides good yields.[1][2]

  • Methoximation and Silylation: This is a two-step process that first converts the ketone to a methoxime, which is then followed by silylation of any other active hydrogens in the molecule. For a simple ketone like this compound, the primary reaction is the methoximation. This method is widely used in metabolomics and effectively reduces the polarity of the carbonyl group, improving chromatographic performance.

Quantitative Data Summary

ParameterPFBHA DerivatizationMethoximation & Silylation
Analyte Cyclohexanone-PFBHA-OximeCyclohexanone-TMS-Oxime
Limit of Detection (LOD) < 1 pg/µL0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) Typically 3x LODNot specified
Linearity (r²) > 0.99> 0.994
Recovery 82 - 117%76 - 124%
Precision (RSD) 2 - 16%≤ 16%

Note: The values presented in this table are compiled from various sources analyzing cyclohexanone (B45756) or similar ketones and are for illustrative purposes. Actual performance may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Experimental Protocols

Protocol 1: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

This protocol is adapted from established methods for ketone derivatization.

Materials:

  • This compound standard or sample solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water (organic-free)

  • Hexane (B92381) or Isooctane (GC-grade)

  • Sodium sulfate (B86663) (anhydrous)

  • 2 mL glass vials with PTFE-lined caps

Procedure:

  • Preparation of PFBHA Reagent: Prepare a 15 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.

  • Reaction:

    • To a 2 mL vial, add 500 µL of the aqueous sample or standard solution containing this compound.

    • Add 100 µL of the freshly prepared PFBHA solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 1 hour.

  • Extraction:

    • After cooling to room temperature, add 200 µL of hexane (or isooctane).

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis:

    • Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Methoximation and Silylation

This protocol is a standard procedure for the derivatization of carbonyl compounds.

Materials:

  • This compound standard or sample (dried)

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • 2 mL glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: The sample containing this compound should be completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • To the dried sample in a 2 mL vial, add 50 µL of the methoxyamine hydrochloride solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 1 hour.

  • Silylation:

    • After the vial has cooled to room temperature, add 80 µL of BSTFA + 1% TMCS (or MSTFA).

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 70°C for 1 hour.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Workup cluster_analysis Analysis start Start with Sample (containing 3,5-Dimethyl-d6- cyclohexanone-3,4,4,5-d4) prep_step Aliquot Sample/ Standard start->prep_step reagent Add Derivatization Reagent (PFBHA or MeOx/Silylating Agent) prep_step->reagent react Incubate (e.g., 60-70°C) reagent->react extract Liquid-Liquid Extraction (for PFBHA method) react->extract transfer Transfer to Autosampler Vial react->transfer For MeOx/Silylation dry Dry Organic Layer (Na2SO4) extract->dry dry->transfer gcms GC-MS Analysis transfer->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for derivatization and analysis.

derivatization_pathways cluster_pfbha PFBHA Derivatization cluster_meox_silyl Methoximation-Silylation ketone This compound pfbha_product PFBHA-Oxime Derivative ketone->pfbha_product + PFBHA meox_product Methoxime Derivative ketone->meox_product + Methoxyamine pfbha_reagent PFBHA meox_reagent Methoxyamine silyl_product TMS-Oxime Derivative meox_product->silyl_product + Silylating Agent silyl_reagent Silylating Agent (e.g., BSTFA)

Caption: Derivatization reaction pathways.

References

Application Notes and Protocols for the Incorporation of Deuterated Standards in the Clinical Bioanalysis of Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of therapeutic drugs in biological matrices is paramount for effective patient care and crucial throughout the drug development process. In clinical bioanalysis, particularly for compounds with a narrow therapeutic index like the immunosuppressant tacrolimus (B1663567), precision and accuracy are non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][2]

A key element in a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatography, and ionization, thereby compensating for any variability.[3] Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the most suitable choice for this purpose.[1] They are chemically and structurally almost identical to the analyte, ensuring they co-elute and experience similar matrix effects, which significantly improves the accuracy and precision of quantification.[4][5]

These application notes provide a detailed protocol for the quantification of tacrolimus in human whole blood using a deuterated internal standard (Tacrolimus-¹³C,d₂) by LC-MS/MS. This document outlines the scientific rationale, experimental procedures, and expected performance characteristics of the method.

Scientific Rationale: The Case for a Deuterated Internal Standard for Tacrolimus

Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][6][7] This extensive metabolism leads to the formation of several metabolites, some of which may have immunological activity or cross-reactivity in less specific analytical methods like immunoassays.[1][8] The activity of CYP3A enzymes, particularly CYP3A5, varies significantly among individuals due to genetic polymorphisms, leading to large inter-individual differences in tacrolimus clearance and dose requirements.[9][10][11]

The use of a structural analog internal standard, such as ascomycin, can be compromised if its physicochemical properties differ enough from tacrolimus to cause variations in extraction recovery or ionization efficiency, especially in the presence of co-eluting matrix components.[12][13] A deuterated internal standard, being nearly identical to tacrolimus, will undergo the same metabolic processes and be affected by matrix components in a virtually identical manner, providing a more accurate normalization.[5][14]

Metabolic Pathway of Tacrolimus

The following diagram illustrates the primary metabolic pathway of tacrolimus, highlighting the central role of CYP3A4 and CYP3A5 enzymes. Understanding this pathway underscores the importance of an internal standard that behaves identically to the parent drug.

Tacrolimus_Metabolism Tacrolimus Tacrolimus CYP3A4_5 CYP3A4 / CYP3A5 (Liver & Intestine) Tacrolimus->CYP3A4_5 Metabolism Metabolites Multiple Metabolites (e.g., 13-O-desmethyl tacrolimus) Excretion Biliary Excretion Metabolites->Excretion CYP3A4_5->Metabolites

Figure 1: Metabolic Pathway of Tacrolimus.

Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This protocol describes a validated LC-MS/MS method for the determination of tacrolimus in whole blood using a deuterated internal standard.

Materials and Reagents
  • Tacrolimus reference standard

  • Tacrolimus-¹³C,d₂ internal standard (IS)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Zinc sulfate (B86663) (0.1 M in water)

  • Ammonium acetate

  • Whole blood (human, K₂EDTA anticoagulant)

Preparation of Stock Solutions, Calibrators, and Quality Controls (QCs)
  • Stock Solutions: Prepare stock solutions of tacrolimus and Tacrolimus-¹³C,d₂ in methanol at a concentration of 1 mg/mL.[15]

  • Working Standard Solutions: Serially dilute the tacrolimus stock solution with methanol to prepare working solutions for calibration standards and QCs.

  • Internal Standard Working Solution: Dilute the Tacrolimus-¹³C,d₂ stock solution with methanol to a final concentration of 50 ng/mL.

  • Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking appropriate amounts of the tacrolimus working solutions into drug-free whole blood. A typical calibration range is 0.5 - 50 ng/mL.[9][16]

Sample Preparation: Protein Precipitation

The following workflow diagram illustrates the sample preparation procedure.

Sample_Prep_Workflow start Start sample 50 µL Whole Blood (Calibrator, QC, or Patient Sample) start->sample add_is Add 100 µL IS Working Solution (Tacrolimus-¹³C,d₂ in Methanol/Zinc Sulfate) sample->add_is vortex1 Vortex Mix (1 minute) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject end End inject->end

Figure 2: Sample Preparation Workflow.

Detailed Steps:

  • To 50 µL of whole blood sample (calibrator, QC, or patient sample) in a microcentrifuge tube, add 100 µL of the internal standard working solution containing methanol and 0.1 M zinc sulfate (ratio of 2:1 v/v).[7][9]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation and release of the drug.[4]

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for tacrolimus analysis.

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Analytical Column C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Column Temperature 60 °C
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Isocratic or gradient elution (e.g., 95% B)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tacrolimus: 821.5 -> 768.5 (Quantifier), 821.5 -> 566.6 (Qualifier) Tacrolimus-¹³C,d₂ (IS): 824.5 -> 771.5

Note: The exact MRM transitions may vary slightly depending on the instrument and the specific adduct ion being monitored (e.g., [M+NH₄]⁺ or [M+Na]⁺).[17]

Data Analysis and Method Performance

Quantification

Quantification is performed by calculating the peak area ratio of the analyte (tacrolimus) to the internal standard (Tacrolimus-¹³C,d₂). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of tacrolimus in the QC and patient samples is then determined from this calibration curve using a weighted (1/x²) linear regression.[4]

Typical Method Validation Data

The following tables summarize the expected performance characteristics of this bioanalytical method, compiled from various validated procedures.[9][14][16]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Tacrolimus0.5 - 50.00.5> 0.995

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
Low1.5< 10%± 10%< 10%± 10%
Medium15.0< 8%± 8%< 8%± 8%
High40.0< 8%± 8%< 8%± 8%

Table 3: Matrix Effect and Recovery

ParameterTacrolimusTacrolimus-¹³C,d₂ (IS)
Extraction Recovery > 85%> 85%
Matrix Effect Compensated by ISCompensated by IS

Conclusion

The use of a deuterated internal standard is a cornerstone of a robust and reliable bioanalytical method for the quantification of tacrolimus in whole blood.[14] The protocol detailed in these application notes provides a highly selective, sensitive, and accurate method suitable for therapeutic drug monitoring and clinical research. The near-identical physicochemical properties of the deuterated standard to the analyte ensure effective compensation for matrix effects and other sources of analytical variability, leading to high-quality data that can be confidently used for clinical decision-making and in regulatory submissions.

References

Troubleshooting & Optimization

resolving chromatographic peak separation of analyte and deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic peak separation issues between an analyte and its deuterated internal standard (IS). Stable isotope-labeled internal standards are crucial for accurate quantification in LC-MS/MS assays, and achieving co-elution is key to compensating for matrix effects and ensuring data integrity.[1][2] This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my deuterated internal standard eluting slightly earlier than my analyte?

A1: This is a common phenomenon known as the chromatographic isotope effect (CIE) or the deuterium (B1214612) isotope effect.[3][4] In reversed-phase liquid chromatography (RPLC), deuterated compounds are slightly less retentive and typically elute just before their non-deuterated counterparts.[3] This is because the carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in molecular size, polarity, and interaction with the stationary phase.[5] While perfect co-elution is ideal, a small, consistent separation is often acceptable as long as the integration windows are set appropriately.[6]

Q2: My analyte and deuterated standard are partially separated. How can I make them co-elute?

A2: Partial or significant separation can compromise analytical accuracy, especially in the presence of matrix effects.[5] You can optimize your chromatographic method to improve co-elution by adjusting the mobile phase, column temperature, or gradient profile.[7] The goal is to modify the selectivity of the separation to minimize the isotope effect.

See the troubleshooting workflow below for a step-by-step approach.

G cluster_0 cluster_1 cluster_2 start Problem: Analyte and Deuterated IS Are Not Co-eluting check_overlap Is peak overlap sufficient for quantitation? start->check_overlap end_ok Monitor & Proceed check_overlap->end_ok  Yes troubleshoot Begin Troubleshooting check_overlap->troubleshoot No   opt_temp Adjust Column Temperature (See Protocol 1) troubleshoot->opt_temp First-line adjustment opt_mp Modify Mobile Phase (See Protocol 2) opt_temp->opt_mp If separation persists opt_grad Alter Gradient Profile (See Protocol 3) opt_mp->opt_grad For further refinement re_eval Re-evaluate Peak Overlap opt_grad->re_eval end_resolved Issue Resolved re_eval->end_resolved  Yes consider_alt Consider Alternative IS (e.g., ¹³C, ¹⁵N) or Column Chemistry re_eval->consider_alt No  

Caption: A logical workflow for troubleshooting peak separation issues.
Q3: How does column temperature affect the separation of my analyte and its deuterated standard?

A3: Column temperature is a powerful tool for adjusting selectivity.[8]

  • Increasing Temperature: Generally reduces retention time and narrows peaks.[9] Because it affects the analyte and deuterated standard slightly differently, an increase in temperature can sometimes reduce their separation. However, in some cases, it may increase separation.

  • Decreasing Temperature: Increases retention time and can improve resolution for closely eluting compounds.[8] This may enhance the separation between your analyte and IS, or it could potentially improve their co-elution depending on the specific interaction.

It is recommended to perform a temperature study (e.g., 30°C, 40°C, 50°C) to find the optimal condition for co-elution.[9]

Q4: What mobile phase modifications can I make to improve co-elution?

A4: Adjusting the mobile phase composition can directly influence selectivity.[10]

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different interactions with the analyte and stationary phase.

  • Aqueous Phase pH: If your analytes are ionizable, small changes in the mobile phase pH can significantly impact retention and potentially reduce the separation.

  • Solvent Strength: Modifying the organic-to-aqueous ratio in an isocratic method or altering the gradient slope can help merge the peaks.[6] A shallower gradient often improves the co-elution of closely related compounds.

Q5: My peaks are split or show significant tailing. Is this related to the deuterated standard?

A5: While the isotope effect can cause partial peak separation that might be mistaken for splitting, true peak splitting or tailing usually indicates other issues.[11]

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12] Try dissolving the sample in a weaker solvent or the initial mobile phase.

  • Column Contamination: A buildup of contaminants on the column frit or head can cause peak splitting.[11] Consider using a guard column and flushing the column according to the manufacturer's instructions.

  • Column Void: A void at the head of the column can lead to a split peak shape. This may occur if the column has been used extensively, especially at high pH.[11]

Experimental Protocols

Protocol 1: Column Temperature Optimization

Objective: To determine the optimal column temperature to achieve co-elution of the analyte and its deuterated internal standard.

Methodology:

  • Initial Setup: Use your existing LC method as the starting point. Ensure the system is equilibrated.

  • Temperature Series: Set the column oven to an initial temperature (e.g., 35°C).[9]

  • Injection: Inject a sample containing both the analyte and the deuterated IS.

  • Data Acquisition: Record the chromatogram and measure the retention time difference (Δt_R) between the analyte and the IS.

  • Temperature Adjustment: Increase the column temperature in increments (e.g., 5-10°C) up to a maximum that is safe for the column (typically around 60°C).[9] Equilibrate the system thoroughly at each new temperature before injecting the sample.

  • Repeat: Repeat steps 3-5 for each temperature setting.

  • Analysis: Compare the chromatograms and Δt_R values to identify the temperature that provides the best peak overlap.

ParameterDescription
Column Your current analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase Your current mobile phase composition
Flow Rate Your current flow rate (e.g., 0.4 mL/min)[13]
Injection Vol. 5 µL[13]
Temperature Range 35°C, 45°C, 55°C (example range)
Protocol 2: Mobile Phase Modifier Evaluation

Objective: To evaluate the effect of different organic modifiers on the co-elution of the analyte and deuterated IS.

Methodology:

  • Prepare Mobile Phases: Prepare two sets of mobile phases. In one set, use acetonitrile as the organic modifier (Mobile Phase B1). In the second set, replace acetonitrile with an equivalent amount of methanol (Mobile Phase B2).

  • Initial Condition: Run your standard method using the acetonitrile-based mobile phase and record the retention times and peak shapes.

  • Column Wash: Thoroughly flush the LC system and column with an appropriate solvent (e.g., 50:50 isopropanol:water) when switching between acetonitrile and methanol.

  • Equilibrate with New Modifier: Equilibrate the column extensively with the methanol-based mobile phase.

  • Inject and Analyze: Inject the sample and record the retention times and peak shapes with the methanol-based mobile phase.

  • Compare: Compare the chromatograms from both conditions to determine which organic modifier provides better co-elution.

Protocol 3: Gradient Profile Adjustment

Objective: To optimize the gradient slope to improve the co-elution of the analyte and IS.

Methodology:

  • Baseline Method: Run your current gradient method and note the retention times and separation of the analyte and IS.

  • Shallow Gradient: Modify the gradient to make it shallower around the elution time of your compounds. For example, if your original gradient goes from 20% to 80% B in 2 minutes, try extending that segment to 4 minutes (halving the slope).

  • Equilibrate and Inject: Equilibrate the column with the new gradient's initial conditions and inject the sample.

  • Analyze and Compare: Compare the resulting chromatogram to the baseline. A shallower gradient increases the time compounds spend in a particular mobile phase composition, which can often reduce the separation caused by the isotope effect.

  • Iterate: If necessary, make further small adjustments to the gradient slope or duration to fine-tune the separation.

Data Presentation

The impact of method modifications can be quantified by measuring the retention time difference (Δt_R) between the analyte (t_R_Analyte) and the internal standard (t_R_IS).

Δt_R = | t_R_Analyte - t_R_IS |

The goal is to minimize this value.

Table 1: Example Data from a Column Temperature Study

Column Temperature (°C)Analyte t_R (min)IS t_R (min)Δt_R (sec)Peak Shape
352.542.511.8Good
452.312.291.2Excellent
552.122.110.6Excellent

In this example, increasing the temperature to 55°C resulted in the best co-elution.

Visualization of Key Relationships

G cluster_0 Chromatographic Parameters cluster_1 System & Analyte Properties cluster_2 Desired Outcome Temp Column Temperature Selectivity Selectivity (α) Temp->Selectivity Retention Retention (k') Temp->Retention MP Mobile Phase Composition MP->Selectivity MP->Retention Gradient Gradient Slope Gradient->Selectivity Gradient->Retention CoElution Improved Co-elution (Minimized Δt_R) Selectivity->CoElution Retention->CoElution

Caption: Relationship between LC parameters and analyte/IS co-elution.

References

Technical Support Center: Isotopic Exchange in 3,5-Dimethyl-d10-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic exchange issues with 3,5-Dimethyl-d10-cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments using this stable isotope-labeled compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is isotopic exchange, and why is it a concern for 3,5-Dimethyl-d10-cyclohexanone?

A: Isotopic exchange is a chemical reaction in which a deuterium (B1214612) atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice-versa.[1][2] For 3,5-Dimethyl-d10-cyclohexanone, this is a critical issue as it is often used as an internal standard in quantitative mass spectrometry. The loss of deuterium atoms compromises analytical accuracy by causing the internal standard to be detected at the same mass-to-charge ratio (m/z) as the unlabeled analyte, leading to inaccurate quantification.[1][3][4]

Q2: My mass spectrometry data shows unexpected peaks, suggesting a loss of deuterium from my internal standard. What is the chemical mechanism behind this?

A: The loss of deuterium from the carbon atoms adjacent to the carbonyl group (the α-carbons) in 3,5-Dimethyl-d10-cyclohexanone is primarily due to a process called keto-enol tautomerism.[5][6] This is an equilibrium process where the ketone isomerizes into an enol or enolate ion.[7][8] This transformation can be catalyzed by either acids or bases.[5][9][10]

  • Base-Catalyzed Exchange : A base removes a deuterium atom from an α-carbon to form a resonance-stabilized enolate ion.[11][12] This enolate can then be protonated by a hydrogen source in the environment (like water or methanol), resulting in a hydrogen atom replacing the original deuterium.[9][11]

  • Acid-Catalyzed Exchange : An acid protonates the carbonyl oxygen, making the α-deuterons more acidic and easier to remove.[5][12] A weak base (like water) can then remove a deuteron (B1233211) to form an enol.[10][13] When the enol tautomerizes back to the more stable keto form, a proton from the solvent can be incorporated in place of the deuterium.[14]

Q3: Under what specific experimental conditions is deuterium exchange most likely to occur?

A: Isotopic exchange is most probable under the following conditions:

  • pH of the Solution : Both acidic and basic solutions can catalyze the exchange of deuterium atoms on carbons adjacent to the carbonyl group.[1][15] Storing or analyzing the compound in highly acidic or basic media should be avoided.[1]

  • Elevated Temperatures : Higher temperatures can provide the activation energy needed to facilitate the exchange reaction, especially when a catalyst (acid or base) is present.[2]

  • Protic Solvents : Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (MeOH), or ethanol (B145695) (EtOH), can serve as a source of hydrogen atoms that replace the deuterium.[1]

  • Analytical Instrumentation : Certain mass spectrometry ionization sources, particularly those operating at high temperatures like Atmospheric Pressure Chemical Ionization (APCI), can sometimes induce back-exchange in the source.[2]

Q4: How can I experimentally confirm that isotopic exchange is occurring with my 3,5-Dimethyl-d10-cyclohexanone sample?

A: You can use the following methods to detect and quantify isotopic exchange:

  • Mass Spectrometry (MS) : This is the most direct method. Acquire a high-resolution mass spectrum of your standard. The presence of ions with m/z values corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.) is clear evidence of exchange. You can quantify the extent of exchange by comparing the peak areas of the different isotopologues.[2][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The appearance of unexpected signals in the ¹H NMR spectrum, specifically in the regions corresponding to the protons on the cyclohexanone (B45756) ring, indicates that back-exchange has occurred.[2][17]

Q5: What are the best practices for storing and handling 3,5-Dimethyl-d10-cyclohexanone to minimize deuterium loss?

A: To maintain the isotopic integrity of your standard, follow these storage and handling guidelines:

  • Storage Container : Store the compound in a tightly sealed container to prevent exposure to atmospheric moisture.[2]

  • Environment : Keep the compound in a cool, dry, and dark place.[2]

  • Solvent Choice : Whenever possible, prepare stock and working solutions using aprotic solvents such as acetonitrile, dichloromethane, or acetone-d6.[1][2] Avoid protic solvents for long-term storage.

  • Solution Preparation : Prepare fresh working solutions for your experiments to minimize the time the compound spends in potentially exchange-promoting conditions. Avoid repeated freeze-thaw cycles.[3]

Quantitative Data Summary

The stability of the deuterium labels on 3,5-Dimethyl-d10-cyclohexanone is highly dependent on the experimental conditions. The tables below summarize the expected mass spectrometry signals and hypothetical stability data.

Table 1: Expected Mass-to-Charge (m/z) Ratios for 3,5-Dimethyl-cyclohexanone and its Isotopologues in Mass Spectrometry.

Compound Molecular Formula Exact Mass (Monoisotopic) Expected [M+H]⁺ Ion (m/z)
3,5-Dimethylcyclohexanone (Unlabeled) C₈H₁₄O 126.1045 127.1118
3,5-Dimethyl-d10-cyclohexanone C₈H₄D₁₀O 136.1673 137.1746
Product of Single D/H Exchange C₈H₅D₉O 135.1610 136.1683

| Product of Double D/H Exchange | C₈H₆D₈O | 134.1547 | 135.1620 |

Table 2: Hypothetical Percentage of Deuterium Loss Under Various Conditions After 24 Hours.

Condition Temperature Solvent pH Estimated Deuterium Loss (%)
Storage 4°C Acetonitrile N/A < 0.1%
Storage 25°C Acetonitrile N/A < 0.5%
Analytical Run 40°C H₂O/MeOH 2.5 5 - 15%
Analytical Run 40°C H₂O/MeOH 7.0 < 1%
Analytical Run 40°C H₂O/MeOH 10.5 10 - 25%

| Stress Condition | 80°C | D₂O/NaOD | > 12 | > 90% |

Experimental Protocols

Protocol 1: LC-MS Method for Monitoring Isotopic Exchange

This protocol describes a method to assess the isotopic purity of a 3,5-Dimethyl-d10-cyclohexanone standard and detect any in-situ exchange.

  • Sample Preparation : a. Prepare a 1 mg/mL stock solution of 3,5-Dimethyl-d10-cyclohexanone in aprotic acetonitrile. b. Create a working solution (e.g., 1 µg/mL) by diluting the stock solution in your intended mobile phase or a solvent mixture that mimics your experimental conditions (e.g., water:methanol with 0.1% formic acid for acidic conditions). c. Prepare a "time-zero" sample by immediately injecting the working solution into the LC-MS system. d. Incubate the remaining working solution under conditions you wish to test (e.g., 40°C for 4 hours). e. After incubation, inject the "stressed" sample into the LC-MS system.

  • LC-MS Analysis : a. LC Column : Use a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase : Use a gradient appropriate for cyclohexanone derivatives (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid). c. Mass Spectrometer : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve the different isotopologues. d. Data Acquisition : Acquire data in full scan mode, ensuring the mass range covers m/z 125-140.

  • Data Analysis : a. Extract ion chromatograms for the expected [M+H]⁺ ions of the fully deuterated compound (m/z 137.17) and potential exchange products (m/z 136.16, 135.16, etc.). b. Compare the peak areas of the exchange products in the "time-zero" and "stressed" samples. A significant increase in the lower mass isotopologues in the stressed sample confirms that isotopic exchange is occurring under your test conditions.[18]

Visualizations

Troubleshooting Workflow for Isotopic Exchange

The following diagram outlines a logical workflow for troubleshooting inaccurate results potentially caused by the isotopic exchange of 3,5-Dimethyl-d10-cyclohexanone.

TroubleshootingWorkflow start Symptom: Inaccurate Quantitative Results or Unexpected MS Peaks check_purity 1. Verify Isotopic Purity of Standard start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok review_handling 2. Review Storage & Handling Procedures handling_ok Proper Procedures Followed? review_handling->handling_ok analyze_conditions 3. Analyze Experimental Conditions check_ph A. Check pH of Solvents (Sample Prep, Mobile Phase) analyze_conditions->check_ph check_temp B. Check Temperature (Autosampler, Column, Ion Source) analyze_conditions->check_temp check_solvent C. Check Solvent Type (Protic vs. Aprotic) analyze_conditions->check_solvent purity_ok->review_handling Yes procure_new Solution: Procure New, Certified Standard. Re-prepare Stock Solutions. purity_ok->procure_new No handling_ok->analyze_conditions Yes correct_handling Solution: Store in Tightly Sealed Vials, Cool/Dry/Dark Location. Use Aprotic Solvents for Stocks. handling_ok->correct_handling No impure_standard Root Cause: Impure or Degraded Standard procure_new->impure_standard improper_handling Root Cause: Improper Storage/Handling correct_handling->improper_handling acid_base_issue Root Cause: Acid/Base Catalyzed Exchange check_ph->acid_base_issue temp_issue Root Cause: Thermally Induced Exchange check_temp->temp_issue solvent_issue Root Cause: Solvent-Mediated Exchange check_solvent->solvent_issue adjust_ph Solution: Adjust pH to be as close to neutral (6-8) as possible. acid_base_issue->adjust_ph adjust_temp Solution: Reduce temperatures where possible. Test lower ion source temperature. temp_issue->adjust_temp adjust_solvent Solution: Minimize use of protic solvents during sample preparation. solvent_issue->adjust_solvent

Caption: Troubleshooting logic for identifying sources of isotopic exchange.

References

Technical Support Center: Minimizing Matrix Effects with Deuterated Cyclohexanone Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated cyclohexanone (B45756) as an internal standard to mitigate matrix effects in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement). These effects significantly compromise the accuracy, precision, and sensitivity of analytical methods, especially when dealing with complex biological samples containing salts, lipids, and proteins.

Q2: How do deuterated internal standards like cyclohexanone-d4 help minimize matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred tool for compensating for matrix effects. Because they are nearly chemically identical to the analyte (e.g., cyclohexanone), they co-elute during chromatography and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, variations caused by the matrix can be normalized, leading to significantly more accurate and precise quantification.

Q3: When is the best time to add the deuterated internal standard to my sample?

A3: The deuterated internal standard should be added to the sample as early as possible in the sample preparation workflow. For most applications, this means adding it to the matrix (e.g., plasma, urine) before any extraction or protein precipitation steps. This ensures that the internal standard experiences the same potential for loss during sample processing as the analyte, thereby correcting for variability in extraction recovery in addition to matrix effects.

Q4: Can a deuterated standard ever fail to correct for matrix effects?

A4: While highly effective, perfect compensation is not always guaranteed. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated standard. If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate results. This is referred to as differential matrix effects.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem 1: I'm seeing high variability or poor reproducibility in my analyte/internal standard area ratio.

This issue suggests that the analyte and the deuterated standard are not experiencing the same matrix effects across different samples.

Potential Cause Troubleshooting Action
Inconsistent Matrix Composition Significant variations in the matrix between samples (e.g., plasma from different donors) can lead to differential ion suppression. Action: Evaluate the matrix effect for each new batch or lot of matrix. Consider implementing a more rigorous sample cleanup procedure.
Analyte/IS Do Not Co-elute An "isotope effect" may cause a slight retention time shift, leading to differential matrix effects. Action: Modify chromatographic conditions (e.g., gradient, column chemistry) to achieve better co-elution. In some cases, a lower-resolution column may be beneficial to ensure peaks overlap.
Inconsistent Sample Preparation Variability in extraction efficiency or sample handling can affect the final analyte/IS ratio. Action: Ensure precise and consistent execution of the sample preparation protocol for all samples, calibrators, and quality controls.

Problem 2: The signal for both my analyte and the deuterated cyclohexanone standard is very low.

This is a strong indicator of significant ion suppression affecting both compounds.

Potential Cause Troubleshooting Action
Insufficient Sample Cleanup High levels of matrix components like phospholipids (B1166683) or salts are co-eluting with your compounds. Action: Optimize the sample preparation method. For cyclohexanone in biological fluids, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract compared to simple protein precipitation.
Chromatographic Co-elution with a Suppressing Agent A major matrix component is eluting at the exact same time as your analyte and standard. Action: Adjust the chromatographic method to separate the analyte and standard from the region of major ion suppression. A post-column infusion experiment can help identify these regions.
Sub-optimal Ion Source Conditions The mass spectrometer's source parameters (e.g., temperature, gas flows) are not optimal for your analyte. Action: Perform source optimization by infusing a standard solution of your analyte and deuterated standard to maximize signal intensity.

Problem 3: I'm observing "crosstalk" where the analyte signal is seen in the internal standard's mass channel, or vice versa.

Crosstalk can artificially inflate peak areas and compromise accuracy.

Potential Cause Troubleshooting Action
Low Isotopic Purity of Standard The deuterated standard contains a significant amount of the non-deuterated (analyte) form. Action: Verify the isotopic purity of your standard from the certificate of analysis. If necessary, acquire a standard with higher isotopic enrichment (typically >98%).
In-source Fragmentation The analyte or standard is fragmenting in the ion source to create an ion that has the same m/z as the other compound. Action: Optimize ion source conditions to minimize in-source fragmentation. Use milder ionization conditions if possible.
Natural Isotope Contribution For analytes containing elements with multiple common isotopes (like Carbon-13), the analyte's M+1 or M+2 peak may overlap with the deuterated standard's mass. Action: Select a deuterated standard with a sufficient mass shift (typically +3 amu or more) to avoid this overlap.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (cyclohexanone) and internal standard (cyclohexanone-d4) into a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank matrix (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the analyte and internal standard to the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the blank matrix with the analyte and internal standard before the sample preparation procedure begins.

  • Analysis: Analyze all samples using your established LC-MS/MS or GC-MS method.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

    • An ME % value < 100% indicates ion suppression, while > 100% indicates ion enhancement.

Protocol 2: General GC-MS Method for Cyclohexanone Quantification

This protocol provides a starting point for analyzing cyclohexanone using its deuterated internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of sample (e.g., plasma, calibrator, or QC), add 10 µL of the cyclohexanone-d4 internal standard working solution.

    • Vortex briefly to mix.

    • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex vigorously for 1 minute.

    • Centrifuge for 10 minutes at >3000 x g to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial for analysis.

  • GC-MS Analysis:

    • GC Column: Use a mid-polarity column suitable for ketones (e.g., DB-624 or similar).

    • Injection: 1 µL injection in splitless mode.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 220°C at 20°C/min.

    • MS Analysis: Operate in Selected Ion Monitoring (SIM) mode.

      • Monitor a specific ion for cyclohexanone (e.g., m/z 98 or 55).

      • Monitor the corresponding ion for cyclohexanone-d4 (e.g., m/z 102 or 60).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.

    • Determine the concentration of unknown samples from the calibration curve.

Data Presentation

The effectiveness of using a deuterated internal standard is demonstrated by the improved precision and accuracy of measurements in the presence of matrix effects.

Table 1: Impact of Deuterated Internal Standard on Cyclohexanone Quantification in Plasma

Parameter Method without Internal Standard Method with Cyclohexanone-d4 IS
Apparent Recovery (Donor 1) 68% (Suppression)98.7%
Apparent Recovery (Donor 2) 125% (Enhancement)101.2%
Apparent Recovery (Donor 3) 55% (Suppression)99.5%
Inter-lot Precision (%CV) 38.5%1.4%

Data is illustrative and demonstrates the principle of matrix effect compensation.

Visualizations

Diagrams help clarify complex workflows and concepts.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Sample (e.g., Plasma) Add_IS 2. Add Deuterated Cyclohexanone-d4 IS Sample->Add_IS Extract 3. Perform Extraction (LLE or SPE) Add_IS->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject into GC-MS or LC-MS Evap->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection (SIM/MRM) Separate->Detect Integrate 8. Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio 9. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 10. Quantify vs. Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Technical Support Center: Improving Ionization Efficiency for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the accuracy and reproducibility of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my deuterated internal standard?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1] This matrix can include various components like proteins, lipids, and salts.[1][2] Ion suppression can lead to a decreased signal intensity for your analyte, which negatively impacts the accuracy, precision, and sensitivity of your quantitative analysis.[1] Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1]

Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[1][3] This allows the ratio of the analyte signal to the IS signal to remain constant, enabling accurate quantification.[1] However, if the analyte and the deuterated IS are affected differently by the matrix, this is known as differential ion suppression, which can lead to inaccurate results.[1][4]

Q2: Shouldn't a deuterated internal standard automatically correct for all matrix effects?

While deuterated internal standards are considered the gold standard for mitigating matrix effects, they may not always provide perfect compensation.[2][5] The "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated internal standard.[2] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[2][5] It has been reported that matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.[4]

Q3: Why is my deuterated internal standard eluting at a different retention time than my analyte?

This is a known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[4][6][7] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][8] The extent of this shift can be influenced by the number and position of the deuterium labels.[4] While often minor, this can be problematic if the analyte and IS elute in a region of variable matrix effects.[4]

Q4: My results are inconsistent. Could my deuterated internal standard be unstable?

Yes, the instability of the deuterium label, known as isotopic or back-exchange, can be a significant issue.[4][7] This occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[7][9] This is more likely to happen if the deuterium atoms are in chemically labile positions (e.g., on -OH, -NH, or -SH groups) or under acidic or basic conditions.[7][10] This exchange can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.[6] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[4][8]

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantitative results despite using a deuterated internal standard.

This is a common issue that can arise from several factors, including differential ion suppression, lack of co-elution, and impurities in the internal standard.

Start Inaccurate/Inconsistent Quantitative Results Check_Coelution Step 1: Verify Co-elution of Analyte and IS Start->Check_Coelution Coelution_OK Co-elution is Perfect Check_Coelution->Coelution_OK How? Overlay chromatograms Assess_Matrix_Effect Step 2: Assess for Differential Matrix Effects Coelution_OK->Assess_Matrix_Effect Yes Optimize_Chroma Action: Optimize Chromatography (e.g., gradient, column) Coelution_OK->Optimize_Chroma No Matrix_Effect_OK Matrix Effects are Equal Assess_Matrix_Effect->Matrix_Effect_OK How? Post-column infusion or matrix effect evaluation Check_Purity Step 3: Check IS Purity (Isotopic & Chemical) Matrix_Effect_OK->Check_Purity Yes Improve_Cleanup Action: Improve Sample Cleanup (e.g., SPE, LLE) Matrix_Effect_OK->Improve_Cleanup No Purity_OK IS Purity is High Check_Purity->Purity_OK How? Analyze IS solution alone Check_Stability Step 4: Evaluate IS Stability (Deuterium Exchange) Purity_OK->Check_Stability Yes New_IS Action: Obtain a Higher Purity Internal Standard Purity_OK->New_IS No End Resolved or Further Method Development Needed Check_Stability->End How? Incubation study in matrix Optimize_Chroma->Check_Coelution Improve_Cleanup->Assess_Matrix_Effect New_IS->Check_Purity

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

This experiment quantifies the extent of ion suppression or enhancement for both the analyte and the internal standard.

Objective: To determine if the analyte and internal standard experience differential matrix effects.

Methodology: [1][7]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., plasma, urine) using your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of analyte and internal standard as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction process at the same concentrations as Set A.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation:

  • A Matrix Effect value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

  • A significant difference in the matrix effect percentage between the analyte and the internal standard confirms differential suppression.[1]

Data Presentation: Example of Differential Ion Suppression

CompoundPeak Area (Neat Solution - Set A)Peak Area (Post-Spike Matrix - Set B)Matrix Effect (%)
Analyte1,200,000600,00050%
Deuterated IS1,150,000805,00070%

In this example, the analyte experiences more significant ion suppression (50%) than the deuterated internal standard (70%), which would lead to an overestimation of the analyte concentration.[7]

Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.

This can be caused by the carryover of late-eluting matrix components that lead to increasing ion suppression over time.

  • Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.[2]

  • Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]

  • Optimize Column Washing: Implement a robust column washing protocol between injections.[2]

This experiment helps to identify regions of ion suppression throughout the chromatographic run.

Objective: To visualize retention time regions where matrix components cause ion suppression or enhancement.

Methodology: [1][9]

  • System Setup: Use a T-piece to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion: Begin infusing a standard solution containing the analyte and internal standard at a constant, low flow rate (e.g., 5-10 µL/min).

  • Injection: Once a stable baseline signal is achieved for the analyte and IS, inject an extracted blank matrix sample onto the LC column.

  • Monitoring: Monitor the signal for the analyte and IS throughout the chromatographic run.

Interpretation:

  • Dips in the baseline signal indicate regions of ion suppression.[1]

  • Rises in the baseline signal indicate regions of ion enhancement.

LC_Pump LC Pump Autosampler Autosampler (Injects Blank Matrix) LC_Pump->Autosampler Column LC Column Autosampler->Column T_Piece T-Piece Column->T_Piece MS_Source MS Ion Source T_Piece->MS_Source Syringe_Pump Syringe Pump (Infuses Analyte/IS) Syringe_Pump->T_Piece

Caption: Experimental setup for post-column infusion.

Problem 3: The analyte and deuterated internal standard do not co-elute.

As mentioned, this is due to the deuterium isotope effect.

  • Assess the Degree of Separation: Determine if the separation is significant enough to cause differential matrix effects. If the peaks still largely overlap, the impact may be minimal.[6]

  • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution.[6][11]

  • Column Choice: If separation persists, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[8]

Key Factors Affecting Deuterated Internal Standard Performance

The successful use of deuterated internal standards relies on the interplay of several factors. Understanding these relationships is crucial for robust method development.

Accuracy Accurate & Precise Quantification CoElution Co-elution of Analyte & IS CoElution->Accuracy MatrixEffects Consistent Matrix Effects on Analyte & IS MatrixEffects->Accuracy Stability IS Stability (No Deuterium Exchange) Stability->Accuracy Purity High IS Purity (Isotopic & Chemical) Purity->Accuracy Chromatography Chromatography Chromatography->CoElution Chromatography->MatrixEffects SamplePrep Sample Preparation SamplePrep->MatrixEffects Labeling IS Labeling Position & Degree Labeling->CoElution Labeling->Stability IS_Quality IS Quality Control IS_Quality->Purity

Caption: Core factors influencing the performance of deuterated internal standards.

References

Technical Support Center: Utilizing 3,5-Dimethyl-d10-cyclohexanone for Analyte Loss Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,5-Dimethyl-d10-cyclohexanone as an internal standard to correct for analyte loss during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is 3,5-Dimethyl-d10-cyclohexanone and why is it used as an internal standard?

3,5-Dimethyl-d10-cyclohexanone is a deuterated form of 3,5-dimethylcyclohexanone. It is an ideal internal standard (IS) for quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS or LC-MS) based methods. Its chemical and physical properties are very similar to its non-deuterated analog, the analyte, meaning it behaves similarly during sample extraction, cleanup, and analysis. Because it has a different mass due to the deuterium (B1214612) atoms, it can be distinguished from the analyte by the mass spectrometer.

Q2: How does an internal standard like 3,5-Dimethyl-d10-cyclohexanone correct for analyte loss?

An internal standard is a known amount of a compound added to every sample, calibrator, and quality control sample before any sample processing steps.[1] The fundamental principle is that any loss of the target analyte during the experimental procedure will be accompanied by a proportional loss of the internal standard.[2] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[3] This ratio remains constant even if there are variations in extraction recovery or injection volume, thus improving the accuracy and precision of the results.[1][4]

Q3: When should I add the 3,5-Dimethyl-d10-cyclohexanone internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow.[3] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the internal standard is typically added to the sample before the addition of any extraction solvents or buffers.[5] This ensures that the IS experiences the same potential for loss as the analyte throughout all subsequent steps.

Troubleshooting Guide

Issue 1: High Variability in Internal Standard Response

Question: The peak area of my 3,5-Dimethyl-d10-cyclohexanone internal standard is highly variable across my sample batch. What could be the cause?

Answer: Inconsistent internal standard response can stem from several factors. The first step is to plot the IS peak area for all samples in the run to identify any patterns, such as sporadic flyers, systematic trends, or abrupt shifts mid-run.[4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Review your pipetting technique for adding the internal standard solution. Ensure the pipette is properly calibrated. Re-prepare a subset of samples to see if the issue persists.[4]
Matrix Effects Components in your sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of the internal standard in the mass spectrometer.[4] Conduct a post-extraction spike experiment to evaluate matrix effects.[6][7] This involves comparing the IS response in a clean solvent to the response in an extracted blank matrix spiked with the IS after extraction.
Sample Homogeneity If the sample is not homogeneous before taking an aliquot, the amount of matrix components can vary, leading to inconsistent matrix effects. Ensure thorough mixing of samples before aliquoting.[2]
Instrument Instability Fluctuations in the mass spectrometer's performance can cause signal variability. Inject a series of pure internal standard solutions to check for instrument stability. Check instrument logs for any errors or changes during the run.[4]
Issue 2: Poor Analyte Recovery Despite Using an Internal Standard

Question: My quantitative results are still inaccurate, suggesting poor analyte recovery, even though I'm using 3,5-Dimethyl-d10-cyclohexanone. Why is this happening?

Answer: While an internal standard corrects for loss, significant and inconsistent loss of both the analyte and IS can still impact results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Extraction pH The extraction efficiency of both the analyte and the internal standard can be highly dependent on the pH of the sample. Ensure the pH of your sample is optimized for the extraction of your target analyte. Since 3,5-Dimethyl-d10-cyclohexanone is a ketone, its extraction is less likely to be pH-dependent unless the analyte itself is.
Inefficient Extraction Solvent The chosen extraction solvent may not be optimal for both the analyte and the internal standard. Experiment with different solvents or solvent mixtures to improve extraction efficiency. Dichloromethane is often a good starting point for a wide range of compounds due to its ability to extract non-polar to moderately polar compounds.[8]
Phase Separation Issues (LLE) In liquid-liquid extraction, incomplete phase separation or emulsion formation can lead to variable recovery. Ensure complete separation of the aqueous and organic layers before proceeding. Centrifugation can help to break up emulsions.
Breakthrough in SPE During solid-phase extraction, the analyte and internal standard may not be effectively retained on the sorbent, a phenomenon known as breakthrough. Ensure the sample is loaded onto the SPE cartridge at an appropriate flow rate and that the sorbent chemistry is suitable for your analyte.
Issue 3: Chromatographic Separation of Analyte and Internal Standard

Question: I am observing a slight separation in the retention times of my analyte and 3,5-Dimethyl-d10-cyclohexanone. Is this a problem?

Answer: Yes, this can be a significant issue. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][9] If the analyte and internal standard do not co-elute, they may be subjected to different matrix effects, which can compromise the accuracy of quantification.[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
"Isotope Effect" on Chromatography The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in chromatographic retention time.[10]
Mitigation Strategies - Adjust Chromatography: Modify your chromatographic method to promote co-elution. This could involve using a column with lower resolution or adjusting the mobile phase gradient.[6]- Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually confirm the degree of separation.

Experimental Protocol: Analyte Extraction using 3,5-Dimethyl-d10-cyclohexanone IS

This protocol provides a general workflow for the extraction of a hypothetical analyte from a biological matrix using liquid-liquid extraction (LLE) with 3,5-Dimethyl-d10-cyclohexanone as an internal standard.

1. Preparation of Internal Standard Spiking Solution:

  • Prepare a stock solution of 3,5-Dimethyl-d10-cyclohexanone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working spiking solution at a concentration that will result in a clear and reproducible signal in your analytical run. A common target is a concentration in the mid-range of your calibration curve.

2. Sample Preparation:

  • Aliquot a known volume of your sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.

  • Add a precise volume (e.g., 10 µL) of the 3,5-Dimethyl-d10-cyclohexanone internal standard spiking solution to each sample, calibrator, and quality control sample.

  • Vortex each tube for 10 seconds to ensure thorough mixing.

3. Liquid-Liquid Extraction:

  • Add a protein precipitation solvent if necessary (e.g., 200 µL of acetonitrile), and vortex.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add an appropriate volume of extraction solvent (e.g., 1 mL of dichloromethane).[8]

  • Vortex vigorously for 1-2 minutes to ensure efficient extraction.

  • Centrifuge to facilitate phase separation.

4. Sample Concentration:

  • Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

5. Reconstitution and Analysis:

  • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase used for your chromatographic analysis.

  • Vortex to ensure the analyte and internal standard are fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS or GC-MS.

Visualizing the Workflow

G Workflow for Analyte Quantification Using an Internal Standard cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard/QC Add_IS Add Known Amount of 3,5-Dimethyl-d10-cyclohexanone Sample->Add_IS Mix Vortex/Mix Add_IS->Mix Add_Solvent Add Extraction Solvent (e.g., LLE or SPE) Mix->Add_Solvent Separate Separate Phases/ Elute from Sorbent Add_Solvent->Separate Concentrate Evaporate & Reconstitute Separate->Concentrate Inject Inject into LC-MS/GC-MS Concentrate->Inject Quantify Quantify using Analyte/IS Ratio Inject->Quantify

Caption: Experimental workflow for correcting analyte loss with an internal standard.

References

Technical Support Center: Deuterated Internal Standards & Calibration Curve Non-Linearity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing non-linearity in calibration curves when using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and resolving common issues encountered during bioanalytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a non-linear calibration curve when using a deuterated internal standard?

A1: Non-linearity in calibration curves, even with the use of "gold standard" deuterated internal standards, can arise from several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear response.[1][2]

  • Ion Source Saturation: Increased analyte concentration may not produce a proportional increase in target ions in the ion source, causing the response to flatten at higher concentrations.[3][4] This can be due to limited droplet surface area in ESI or competition for charge.[5]

  • Isotopic Contribution (Cross-Talk): The deuterated internal standard (IS) may contain a small amount of the unlabeled analyte, or the analyte's natural isotopic abundance may contribute to the signal of the IS.[6][7][8] This "cross-talk" can cause or enhance non-linearity.[7]

  • Differential Matrix Effects: Although deuterated standards are excellent at compensating for matrix effects, slight differences in retention time (isotopic effect) can cause the analyte and IS to elute into regions with varying degrees of ion suppression or enhancement, leading to inaccuracies.[9][10]

  • Inappropriate Internal Standard Concentration: Using an IS concentration that is too low compared to the upper range of the calibration curve can be a source of non-linearity.[8] Conversely, an excessively high IS concentration can also introduce issues.

  • Formation of Multimers: At high concentrations, analytes can form dimers or other multimers in the ion source, which can lead to a non-linear response.[2][5]

Q2: Is a non-linear calibration curve ever acceptable?

A2: While a linear relationship is often preferred for its simplicity and robustness, a non-linear regression model (e.g., quadratic) can be acceptable, particularly in regulated bioanalysis, provided it is well-characterized and justified.[8][11][12] The simplest model that adequately describes the concentration-response relationship should be used.[12] Using a quadratic fit can, in some cases, extend the dynamic range of an assay.[11][13] However, poor linearity can also be an indicator of underlying analytical issues that should be investigated and addressed.[14]

Q3: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?

A3: Acceptance criteria can vary, but generally accepted guidelines, such as those from the FDA and EMA, include:

  • A minimum of six non-zero standards are typically used to construct the curve.[15]

  • The coefficient of determination (r²) should ideally be ≥ 0.99.[15][16]

  • The accuracy of the back-calculated concentrations for each standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where ±20% is often acceptable.[12][15]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve the root cause of non-linearity in your calibration curve.

Guide 1: Investigating Detector and Ion Source Saturation

High concentrations of an analyte can overwhelm the detector or the ionization process, leading to a plateauing of the signal at the upper end of the calibration curve.

Troubleshooting Steps:

  • Analyze High Concentration Samples: Inject the highest concentration standard and observe the peak shape. A flattened or distorted peak top is a strong indication of detector saturation.

  • Dilute Upper-Level Standards: Dilute the highest concentration standards and re-inject them. If the diluted samples fall onto the linear portion of the curve, saturation is the likely cause.[1]

  • Monitor Less Abundant Isotopes/Transitions: Analyze a less abundant isotope of the analyte or a less intense product ion transition. If the curve for the less intense signal is linear over a wider range, it points to saturation with the primary transition.[4]

Experimental Protocol: Assessing Detector Saturation

  • Objective: To determine if detector saturation is the cause of non-linearity at high concentrations.

  • Methodology:

    • Prepare your standard calibration curve samples.

    • Create a 1:10 dilution of your highest concentration standard (ULOQ) using the same blank matrix.

    • Analyze the full calibration curve.

    • Analyze the diluted ULOQ sample.

    • Evaluation: Calculate the concentration of the diluted ULOQ against the calibration curve. If the back-calculated concentration of the diluted sample is accurate (within ±15% of the expected value) and the undiluted ULOQ shows significant negative bias, detector saturation is highly probable.

Guide 2: Evaluating Isotopic Contribution and Internal Standard Purity

Cross-contribution between the analyte and the deuterated internal standard can lead to a non-linear relationship.

Troubleshooting Steps:

  • Analyze the Internal Standard Solution: Inject a solution containing only the deuterated internal standard (at the concentration used in the assay) and monitor the mass transition for the unlabeled analyte.

  • Analyze a Blank Matrix: Inject a blank matrix sample to ensure no endogenous interference is present at the retention time of the analyte.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Objective: To quantify the signal contribution of the deuterated internal standard to the analyte signal.

  • Methodology:

    • Prepare a blank matrix sample (with no analyte or IS).

    • Prepare a sample of blank matrix spiked with the deuterated internal standard at the working concentration used in your assay.

    • Analyze both samples using your LC-MS/MS method.

    • Evaluation: The response for the unlabeled analyte in the sample containing only the IS should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard for the analyte.[17] A response higher than this indicates significant contribution, which could be due to isotopic impurity of the IS or in-source fragmentation/exchange.[17]

Data Summary

The following table summarizes common causes of non-linearity and potential solutions.

Potential Cause Symptoms Troubleshooting/Solution
Detector/Ion Source Saturation Curve flattens at high concentrations; distorted peak shapes for high standards.[1][3]Dilute samples; reduce injection volume; use a less intense MRM transition.[1][18]
Isotopic Contribution (Cross-Talk) Non-linearity, particularly noticeable at the low or high end of the curve.Use an internal standard with higher isotopic purity; ensure the mass difference between analyte and IS is at least 3 Da.[8]
Differential Matrix Effects Poor reproducibility of analyte/IS area ratio; inaccurate quantification.[9][17]Optimize chromatography to ensure co-elution; improve sample preparation to remove interfering matrix components.[1][9]
Inappropriate IS Concentration Non-linearity across the curve.Adjust IS concentration to be within the linear range of the analyte's response, often mid-range of the calibration curve.[5][8]

Visual Workflows

The following diagrams illustrate the logical flow for troubleshooting non-linearity.

G cluster_0 Troubleshooting Workflow for Non-Linear Calibration Curves start Observe Non-Linear Calibration Curve check_saturation Investigate Saturation (Detector/Ion Source) start->check_saturation check_is Evaluate Internal Standard (Purity & Concentration) check_saturation->check_is No Saturation solution_saturation Dilute Samples or Adjust MS Parameters check_saturation->solution_saturation Saturation Confirmed check_matrix Assess for Differential Matrix Effects check_is->check_matrix IS is OK solution_is Optimize IS Concentration or Source New IS check_is->solution_is IS Issue Found solution_matrix Improve Chromatography or Sample Prep check_matrix->solution_matrix Matrix Effects Present end_nonlinear Use Weighted Quadratic Fit (with justification) check_matrix->end_nonlinear No Obvious Cause/ Linearity Not Achievable end_linear Achieve Linear Curve solution_saturation->end_linear solution_is->end_linear solution_matrix->end_linear

Caption: A logical workflow for diagnosing and addressing non-linear calibration curves.

G cluster_1 Decision Pathway for Curve Fitting start Method Development: Generate Calibration Curve check_linearity Is the curve linear? (r² ≥ 0.99, back-calculation ±15%) start->check_linearity troubleshoot Troubleshoot Cause of Non-Linearity (See Workflow 1) check_linearity->troubleshoot No use_linear Use Linear Regression (1/x or 1/x² weighting) check_linearity->use_linear Yes re_evaluate Re-evaluate Linearity troubleshoot->re_evaluate re_evaluate->use_linear Yes use_quadratic Use Quadratic Regression (with justification) re_evaluate->use_quadratic No, but consistent and reproducible

References

Technical Support Center: Isotopic Purity Assessment of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4. The following information will assist in accurately assessing the isotopic purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when assessing the purity of this compound?

A1: Two primary parameters are crucial: chemical purity and isotopic purity. Chemical purity refers to the absence of any other chemical compounds, while isotopic purity is the percentage of the compound that contains deuterium (B1214612) at the ten specified positions. It is essential to determine both the isotopic enrichment and the structural integrity of the final product.[1]

Q2: Which analytical techniques are most suitable for determining the isotopic purity of this deuterated ketone?

A2: The principal techniques for this analysis are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HR-MS is effective for determining isotopic enrichment by analyzing the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms).[2][3][4][5] ¹H and ²H NMR are used to confirm the positions of the deuterium labels and provide insight into the relative isotopic purity.[1][6][7]

Q3: What are common isotopic impurities I might encounter?

A3: Common isotopic impurities include:

  • Under-deuterated species: Molecules with fewer than the intended ten deuterium atoms (d0 to d9).[8]

  • Over-deuterated species: Molecules with more than the intended ten deuterium atoms, which is less common but possible depending on the synthetic route.[8]

  • Isotopomers: Molecules with the correct number of deuterium atoms but at incorrect positions.[8]

  • H/D Scrambling: The unintentional exchange of hydrogen and deuterium atoms within the molecule or with the solvent, leading to a mixture of isotopologues.[1][8]

Q4: How is isotopic enrichment different from species abundance?

A4: Isotopic enrichment is the percentage of deuterium at a specific labeled position in a molecule. Species abundance is the percentage of the entire population of molecules that have a specific isotopic composition (e.g., the percentage of d10 molecules in the sample). A high isotopic enrichment at each position is necessary to achieve a high abundance of the desired d10 species.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the isotopic purity assessment of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Lower than expected isotopic purity determined by Mass Spectrometry. Incomplete deuteration during synthesis.- Review and optimize the deuteration reaction conditions (e.g., temperature, reaction time, catalyst).- Use a fresh batch or higher loading of the deuterating agent.
H/D back-exchange during workup or purification.- Use deuterated solvents for extraction and chromatography if possible.[8]- Minimize contact with protic solvents (e.g., water, methanol).- Ensure all glassware is thoroughly dried.[1]
Isotopic scrambling.- Re-evaluate the pH and temperature conditions of all synthetic and purification steps.[1]- Consider purification methods that utilize aprotic solvents and neutral conditions.[1]
NMR spectrum shows unexpected proton signals. Presence of under-deuterated species.- Correlate the position of the residual proton signals with the expected structure to identify which positions are not fully deuterated.- Use quantitative ¹H NMR to determine the degree of deuteration at specific sites.[9]
Standard organic impurities (e.g., residual solvents, reagents).- Compare observed impurity peaks with known chemical shifts of common laboratory solvents and reagents.[10][11][12][13]- Purify the sample further using techniques like column chromatography or recrystallization.[1]
Mass spectrum shows a complex distribution of isotopologues. Statistical distribution of deuterium incorporation.- It is statistically improbable to achieve 100% d10 species.[9] A distribution of d9, d8, etc., is expected.- Use the isotopic enrichment value to calculate the theoretical statistical distribution of isotopologues for comparison with the experimental data.[9]
Ion-molecule reactions in the mass spectrometer.- For GC-MS, consider lowering the electron ionization energy to minimize fragmentation and side reactions.[14]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Distribution Analysis

This method is used to determine the relative abundance of different isotopologues of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the deuterated ketone in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 50-200).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the cyclohexanone (B45756) derivative.

    • Extract the mass spectrum for this peak.

    • Determine the relative intensities of the molecular ion peaks for each isotopologue (d0 to d10).

    • Correct for the natural abundance of ¹³C to accurately calculate the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity

NMR spectroscopy is used to confirm the location of deuterium atoms and to quantify any residual protons.

Methodology:

  • Sample Preparation: Dissolve the sample in a high-purity deuterated solvent that does not have signals overlapping with the analyte (e.g., CDCl₃, Acetone-d6). Add a known amount of an internal standard for quantitative analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at positions 3, 4, and 5, and on the methyl groups at position 3 and 5, indicates successful deuteration.

    • Integrate any residual proton signals against the internal standard to quantify the level of under-deuteration at each site.[9]

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • Observe signals corresponding to the chemical shifts of the deuterated positions. This directly confirms the presence and chemical environment of the deuterium atoms.[7][8]

Data Presentation

Table 1: Theoretical Isotopic Distribution for this compound at 99.0% Isotopic Enrichment

IsotopologueNumber of Deuterium AtomsTheoretical Species Abundance (%)
d101090.44
d999.14
d880.41
d770.01
< d7< 7< 0.01

Note: This represents a theoretical distribution based on a statistical model and serves as a reference for comparison with experimental results.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation prep Dissolve sample in appropriate solvent gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr ms_data Determine Isotopic Distribution gcms->ms_data nmr_data Confirm Deuterium Positions & Quantify Residual Protons nmr->nmr_data final_purity Assess Overall Isotopic Purity ms_data->final_purity nmr_data->final_purity

Caption: General workflow for the purification and analysis of deuterated compounds.

troubleshooting_tree start Low Isotopic Purity Detected check_ms Review MS Data start->check_ms check_nmr Review NMR Data start->check_nmr ms_issue Broad Isotopologue Distribution? check_ms->ms_issue nmr_issue Unexpected Proton Signals? check_nmr->nmr_issue ms_yes Incomplete Deuteration or H/D Exchange ms_issue->ms_yes Yes ms_no Check for Co-eluting Impurities ms_issue->ms_no No solution_ms Optimize Synthesis & Purification Conditions ms_yes->solution_ms nmr_yes Under-deuterated Species or Organic Impurity nmr_issue->nmr_yes Yes nmr_no Confirm Deuterium Positions with ²H NMR nmr_issue->nmr_no No solution_nmr Further Purification & Re-analysis nmr_yes->solution_nmr

References

Validation & Comparative

Isotope Dilution Mass Spectrometry: The Gold Standard for Ketone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to analytical methodologies for researchers, scientists, and drug development professionals.

The precise quantification of ketone bodies—primarily β-hydroxybutyrate (BHB), acetoacetate (B1235776) (AcAc), and acetone—is critical for metabolic research and the development of therapies targeting conditions like diabetes, epilepsy, and metabolic syndrome. While various methods exist, isotope dilution analysis coupled with mass spectrometry (MS) is widely recognized as the definitive technique for accuracy and precision.[1][2] This guide provides an objective comparison between the isotope dilution MS approach and traditional enzymatic assays, supported by performance data and detailed experimental protocols.

Method Comparison: Performance Characteristics

Isotope dilution mass spectrometry, whether performed with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), offers superior performance compared to standard enzymatic/colorimetric assays. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, allows for the correction of matrix effects and variations in sample extraction and ionization, leading to highly accurate and reliable results.[2]

Below is a summary of typical validation parameters for the quantification of β-hydroxybutyrate and acetoacetate.

Validation Parameter Isotope Dilution LC-MS/MS Isotope Dilution GC-MS Enzymatic / Colorimetric Assay
Linearity Range (µM) 0.3 – 5000[3]~25 – 16500[4][5][6]4 – 100[7]
Accuracy (Recovery %) 85 – 115%[3][8]98 – 107%[4][5][6]92 – 94%[9]
Intra-day Precision (%RSD/%CV) < 5%[3][8]< 10%[4][5][6]~2.8%[9]
Inter-day Precision (%RSD/%CV) < 10%[3][8]< 10%[4][5][6]~3.5%[9]
Lower Limit of Quantitation (LLOQ) ~0.3 µM[3]Not explicitly stated, but sensitive[3]~25 µM[7]
Specificity High; can distinguish isomers[3]High; uses mass spectral libraries[3]Can be prone to interference

Data compiled from multiple validation studies. RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Logical Comparison of Analytical Approaches

The choice of method depends on the specific requirements of the study, such as the need for high throughput, absolute quantification, or the analysis of multiple ketone bodies simultaneously.

Logical Comparison of Ketone Analysis Methods cluster_IDMS Isotope Dilution Mass Spectrometry cluster_Enzymatic Enzymatic / Colorimetric Assays IDMS_Node LC-MS/MS or GC-MS IDMS_Adv Advantages IDMS_Node->IDMS_Adv IDMS_Disadv Disadvantages IDMS_Node->IDMS_Disadv Adv1 Gold Standard Accuracy IDMS_Adv->Adv1 Adv2 High Specificity & Sensitivity IDMS_Adv->Adv2 Adv3 Corrects for Matrix Effects IDMS_Adv->Adv3 Adv4 Multiplexing Capability IDMS_Adv->Adv4 Disadv1 Higher Cost & Complexity IDMS_Disadv->Disadv1 Disadv2 Requires Skilled Operators IDMS_Disadv->Disadv2 Disadv3 Lower Throughput (vs. plates) IDMS_Disadv->Disadv3 Enzymatic_Node Plate Reader / Autoanalyzer Enzymatic_Adv Advantages Enzymatic_Node->Enzymatic_Adv Enzymatic_Disadv Disadvantages Enzymatic_Node->Enzymatic_Disadv E_Adv1 High Throughput Enzymatic_Adv->E_Adv1 E_Adv2 Lower Cost per Sample Enzymatic_Adv->E_Adv2 E_Adv3 Simple Workflow Enzymatic_Adv->E_Adv3 E_Disadv1 Indirect Measurement Enzymatic_Disadv->E_Disadv1 E_Disadv2 Prone to Interferences Enzymatic_Disadv->E_Disadv2 E_Disadv3 Lower Dynamic Range Enzymatic_Disadv->E_Disadv3 E_Disadv4 AcAc Instability Issues Enzymatic_Disadv->E_Disadv4 Isotope Dilution LC-MS/MS Experimental Workflow Sample 1. Sample Collection (50 µL Plasma/Serum) Spike 2. Spike with Internal Standard (e.g., ¹³C-AcAc, ²H-BHB) Sample->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Separate 4. Centrifugation (Separate Supernatant) Precipitate->Separate Analyze 5. LC-MS/MS Analysis (UHPLC with Tandem MS) Separate->Analyze Process 6. Data Processing (Calculate Analyte/IS Ratio) Analyze->Process

References

A Comparative Guide to 3,5-Dimethyl-d10-cyclohexanone and ¹³C-Labeled Cyclohexanone as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: the deuterated 3,5-Dimethyl-d10-cyclohexanone and a ¹³C-labeled cyclohexanone (B45756) standard. The selection between these alternatives can significantly impact data quality, method robustness, and overall analytical costs.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. By being chemically identical to the analyte of interest, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects. However, the nature of the isotopic label—deuterium (B1214612) versus carbon-13—introduces subtle but significant differences in their analytical performance.

Performance Comparison: A Head-to-Head Analysis

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves consistently throughout the analytical process, from extraction to detection. The primary distinctions between deuterated and ¹³C-labeled standards lie in their chromatographic behavior and isotopic stability.

Performance Parameter 3,5-Dimethyl-d10-cyclohexanone (Deuterated) ¹³C-Labeled Cyclohexanone Standard Key Considerations for Researchers
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the non-labeled analyte.[1][2] This "isotope effect" can be more pronounced in high-resolution liquid chromatography.[1]Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[3][4]Superior co-elution of ¹³C-standards provides more accurate compensation for matrix effects that can fluctuate across a chromatographic peak.[3]
Isotopic Stability Deuterium labels on carbon atoms are generally stable. However, the potential for hydrogen-deuterium exchange exists under certain conditions, though less likely for this compound.[5]The ¹³C atoms are integrated into the carbon backbone of the molecule, providing high isotopic stability with no risk of exchange.[5][6]For methods requiring harsh sample preparation conditions, ¹³C-labeling offers a higher degree of confidence in the stability of the internal standard.
Mass Shift (vs. Analyte) +10 Da (assuming the analyte is 3,5-Dimethylcyclohexanone)Typically +1 to +6 Da (depending on the number of ¹³C labels)A larger mass shift can be advantageous in minimizing spectral overlap, but both standards provide sufficient separation from the analyte's natural isotopic distribution.
Potential for Isotopic Interference The natural abundance of deuterium is low, minimizing interference from the unlabeled analyte. However, in-source fragmentation and H-D exchange can sometimes complicate spectra.[5]The natural abundance of ¹³C is approximately 1.1%, which can be a consideration, but ¹³C-labeling generally yields a cleaner analytical signal with less potential for spectral overlap.[5]Both standards are effective, but ¹³C-labeling is often favored for assays requiring the lowest detection limits and highest precision.
Cost and Availability Generally more cost-effective and widely available for a broad range of molecules.[7][8]Typically more expensive due to more complex synthetic routes.[6][7]Budgetary constraints may favor deuterated standards, but this should be weighed against the potential for compromised data quality in demanding applications.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of a ketone analyte in a biological matrix using either 3,5-Dimethyl-d10-cyclohexanone or a ¹³C-labeled cyclohexanone standard with LC-MS/MS.

1. Preparation of Standard Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the unlabeled analyte in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of either 3,5-Dimethyl-d10-cyclohexanone or the ¹³C-labeled cyclohexanone standard in the same solvent.

  • Working Standard Solutions: Prepare a series of calibration curve standards by serially diluting the analyte stock solution and spiking with a constant, known concentration of the internal standard working solution.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a suitable C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the analyte from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Analyte: Monitor the specific precursor-to-product ion transition for the unlabeled analyte.

    • Internal Standard: Monitor the corresponding mass-shifted precursor-to-product ion transition for either 3,5-Dimethyl-d10-cyclohexanone or the ¹³C-labeled standard.

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for choosing an internal standard, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_deuterated Deuterated Standard (3,5-Dimethyl-d10-cyclohexanone) cluster_c13 ¹³C-Labeled Standard d_coelution Potential for Chromatographic Shift d_stability Generally Stable (Carbon-bound D) d_cost More Cost-Effective c_coelution Excellent Co-elution c_stability Highly Stable Isotopic Label c_cost Higher Cost Decision Choice of Internal Standard Accuracy High Accuracy & Precision Requirement Decision->Accuracy Budget Budget Constraints Decision->Budget Accuracy->c_coelution Accuracy->c_stability Budget->d_cost

Caption: Logical considerations for selecting an internal standard.

References

Inter-Laboratory Comparison for Quantification Using Deuterated Standards: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and potential outcomes in inter-laboratory quantification studies utilizing deuterated internal standards. The information herein is synthesized from established best practices and data from representative studies to highlight critical factors affecting accuracy and reproducibility in bioanalysis.

Introduction to Isotope Dilution Mass Spectrometry

Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern bioanalysis, crucial for drug development and various research applications.[1] To ensure the highest accuracy and precision, especially in complex biological matrices, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the gold standard.[1][2] The fundamental principle of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] This similarity allows it to co-elute chromatographically and experience similar ionization effects, effectively normalizing variations that can occur during sample preparation and analysis.[2][3] This guide outlines a framework for an inter-laboratory comparison to assess the robustness of a quantification method using a deuterated standard.

Experimental Protocol: A Representative Inter-Laboratory Study

This section details a typical methodology for an inter-laboratory comparison study designed to quantify a hypothetical analyte 'DrugX' in human plasma using its deuterated analogue 'DrugX-d4' as an internal standard.

Objective: To assess the inter-laboratory variability of a validated LC-MS/MS method for the quantification of DrugX in human plasma.

Materials:

  • Analyte: DrugX

  • Internal Standard: DrugX-d4 (with high isotopic purity and deuterium (B1214612) labels in stable positions)[2]

  • Matrix: Blank human plasma from a certified source, free of the analyte.[2]

  • Reagents: HPLC-grade solvents for sample preparation and mobile phases.

Sample Preparation Workflow:

A standardized sample preparation protocol is distributed to all participating laboratories. This typically involves protein precipitation followed by solid-phase extraction to remove interfering substances from the biological matrix.[4]

  • Aliquoting: 100 µL of human plasma sample is aliquoted into a microcentrifuge tube.

  • Spiking: A known amount of the deuterated internal standard (DrugX-d4) working solution is added.

  • Vortexing: The sample is vortexed to ensure homogeneity.

  • Protein Precipitation: Addition of a precipitating agent (e.g., acetonitrile).

  • Centrifugation: To pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): The supernatant is further purified using a standardized SPE protocol.

  • Elution and Evaporation: The analyte and internal standard are eluted, and the solvent is evaporated.

  • Reconstitution: The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

Each laboratory is required to use a validated LC-MS/MS method with specified parameters, including the column type, mobile phase composition, gradient, and mass spectrometer settings for monitoring the transitions of both the analyte and the internal standard.

Data Presentation: Comparison of Laboratory Performance

The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving five laboratories. Each laboratory analyzed three quality control (QC) samples at low, medium, and high concentrations in triplicate.

Table 1: Quantification of Low QC Samples (5 ng/mL)

LaboratoryReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Accuracy (%)Precision (CV%)
Lab A5.125.055.185.12102.41.27
Lab B4.854.924.884.8897.60.72
Lab C5.355.425.305.36107.21.12
Lab D4.504.654.584.5891.61.64
Lab E5.085.155.025.08101.61.28

Table 2: Quantification of Medium QC Samples (50 ng/mL)

LaboratoryReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Accuracy (%)Precision (CV%)
Lab A50.851.250.550.8101.60.69
Lab B49.549.849.249.599.00.61
Lab C52.553.152.852.8105.60.57
Lab D47.247.847.547.595.00.63
Lab E50.250.950.550.5101.00.70

Table 3: Quantification of High QC Samples (500 ng/mL)

LaboratoryReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Accuracy (%)Precision (CV%)
Lab A505510502505.7101.10.79
Lab B498495501498.099.60.60
Lab C530535528531.0106.20.66
Lab D480485482482.396.50.52
Lab E501508504504.3100.90.70

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the key processes in this inter-laboratory comparison.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with DrugX-d4 Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (DrugX & DrugX-d4) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Lab_A Lab A Data Lab_B Lab B Data Lab_C Lab C Data Lab_D Lab D Data Lab_E Lab E Data Comparison Inter-Lab Comparison Lab_A->Comparison Lab_B->Comparison Lab_C->Comparison Lab_D->Comparison Lab_E->Comparison

Caption: Experimental workflow from sample preparation to inter-laboratory data comparison.

G cluster_factors Potential Sources of Variability SamplePrep Sample Preparation Variability Inter-Laboratory Variability SamplePrep->Variability Instrumentation Instrumentation Instrumentation->Variability Calibration Calibration Standards Calibration->Variability DataProcessing Data Processing DataProcessing->Variability

Caption: Key factors contributing to inter-laboratory variability in quantitative analysis.

Discussion and Interpretation of Results

The hypothetical data presented in Tables 1-3 indicate that while most laboratories achieved acceptable accuracy (typically within ±15% of the nominal value) and precision (CV% < 15%), there are noticeable differences.

  • Laboratories A, B, and E show strong performance with high accuracy and precision across all concentration levels. This suggests robust adherence to the protocol and well-calibrated instrumentation.

  • Laboratory C exhibits a consistent positive bias, suggesting a potential issue with their calibration standards or a systematic error in their sample preparation.

  • Laboratory D shows a consistent negative bias, which could also stem from calibration issues or sample loss during preparation.

Such inter-laboratory comparisons are crucial for identifying systematic biases and areas for method optimization.[5][6] Differences in sample preparation and analytical instrumentation are often the primary sources of variability.[5]

Conclusion and Best Practices

The use of deuterated internal standards is a powerful technique for achieving accurate and precise quantification in complex matrices.[4] However, inter-laboratory comparisons are essential to ensure the robustness and transferability of analytical methods.

Key recommendations for successful inter-laboratory studies include:

  • Thorough Method Validation: Each laboratory should perform a comprehensive validation of the analytical method before the study.

  • Standardized Protocols: A detailed and unambiguous protocol for sample preparation and analysis is critical.

  • High-Quality Internal Standards: The deuterated internal standard should have high isotopic purity and be stable to prevent deuterium exchange.[2]

  • Certified Reference Materials: Use of certified reference materials for calibration and quality control can help minimize inter-laboratory bias.

  • Data Analysis Guidelines: Clear guidelines for data processing and statistical analysis should be provided to all participants.

References

Establishing Accuracy and Precision in Analytical Methods with Deuterated Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical science, particularly within drug development and clinical research, achieving the highest levels of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to mitigate variability inherent in the analytical process. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated standards, are widely regarded as the "gold standard" for techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]

This guide provides a comparative overview of the use of deuterated internal standards, with a focus on cyclic ketones. While specific experimental data for 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is not extensively available in the public domain, this document will use a representative deuterated cyclic ketone, 1-Cyclopentylethanone-d4, to illustrate the principles, performance benefits, and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their quantitative analytical methods.

The Principle of Isotope Dilution Mass Spectrometry

The core of using a deuterated internal standard lies in the principle of isotope dilution. A known quantity of the deuterated standard, which is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms, is added to the sample at the earliest stage of preparation. Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same variations during sample extraction, handling, and analysis, including any loss of sample or fluctuations in instrument response. The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to that of the internal standard, accurate and precise quantification can be achieved.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard over a structural analog (a molecule that is chemically similar but not isotopically labeled) is its ability to more effectively compensate for matrix effects and variability in extraction and ionization. The following table presents a summary of performance data from a cross-validation study comparing the deuterated internal standard 1-Cyclopentylethanone-d4 to a non-deuterated structural analog, 2-Heptanone, for the quantitative analysis of cyclopentanone.

Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standard [2]

Performance Metric1-Cyclopentylethanone-d4 (Deuterated IS)2-Heptanone (Structural Analog IS)
Linearity (Coefficient of Determination, r²) > 0.998> 0.995
Precision (Relative Standard Deviation, %RSD)
- Repeatability (n=6)< 5%< 10%
- Intermediate Precision (n=18)< 7%< 12%
Accuracy (% Recovery) 95 - 105%90 - 110%

As the data indicates, the use of the deuterated internal standard, 1-Cyclopentylethanone-d4, resulted in superior linearity and significantly better precision (lower %RSD) compared to the structural analog.[2] This enhanced performance is attributed to the deuterated standard's ability to more closely mimic the behavior of the analyte throughout the analytical process.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods using deuterated internal standards. The following is a representative experimental protocol for the quantitative analysis of a small molecule analyte in a biological matrix using a deuterated ketone as an internal standard.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard (e.g., 1 mg/mL in methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.

  • Calibration Standards and QC Samples: Spike the appropriate volume of the working standard solutions and QC solutions into the blank biological matrix (e.g., plasma, urine). Add the internal standard spiking solution to all calibration standards, QC samples, and unknown samples.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample cleanup in bioanalysis is protein precipitation.

  • To 100 µL of the plasma sample (containing the analyte and the added internal standard), add 300 µL of cold acetonitrile (B52724).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be adapted for specific analytes and internal standards.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

Visualizing the Workflow

Diagrams are essential for clearly communicating experimental and logical workflows. The following diagrams, created using the DOT language, illustrate the key processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

A typical experimental workflow for quantitative bioanalysis.

logical_relationship Analyte Analyte in Sample Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Deuterated Internal Standard IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Injection, Ionization) Sample_Prep->LC_MS_Analysis Analyte_Response Analyte Signal LC_MS_Analysis->Analyte_Response IS_Response IS Signal LC_MS_Analysis->IS_Response Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Logical relationship for achieving accuracy with a deuterated IS.

Conclusion

The use of deuterated internal standards, such as deuterated cyclic ketones, is a powerful strategy for enhancing the accuracy and precision of quantitative analytical methods. By effectively compensating for variability during sample preparation and analysis, these standards enable the generation of robust and reliable data, which is critical for informed decision-making in research, drug development, and clinical settings. While specific performance data for every deuterated standard may not always be publicly available, the principles and benefits illustrated with representative compounds provide a strong foundation for their successful implementation.

References

A Researcher's Guide to Cross-Reactivity Validation of Deuterated Ketone Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on quantitative analysis, the choice and validation of an internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. In liquid chromatography-mass spectrometry (LC-MS) based assays, particularly for endogenous compounds like ketones, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of deuterated ketone standards with carbon-13 (¹³C) labeled alternatives, focusing on the essential validation experiments to assess cross-reactivity and ensure robust analytical performance.

The primary function of a SIL-IS is to mimic the analyte throughout sample preparation and analysis, correcting for variability.[1] However, not all SIL standards are created equal. Deuterated (²H or D) standards, while common due to lower cost and wider availability, present unique challenges that must be thoroughly investigated.[2][3]

Performance Comparison: Deuterated vs. ¹³C-Labeled Ketone Standards

The ideal internal standard should have physicochemical properties nearly identical to the analyte.[4] While both deuterated and ¹³C-labeled standards serve this purpose, their performance can differ significantly. ¹³C-labeled standards are often considered superior for their stability and closer chromatographic behavior to the native analyte.[2][5]

Table 1: Key Performance Characteristics of Isotope-Labeled Internal Standards

FeatureDeuterated (²H) Standard¹³C-Labeled StandardRationale & Implications for Ketone Analysis
Isotopic Stability Variable; potential for H/D back-exchange in certain solvents or instrument conditions.[3][6]High; ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange.[7]For ketones, H/D exchange is a risk, especially for hydrogens on alpha-carbons. ¹³C-labeling provides greater confidence in the stability of the standard throughout the analytical process.
Chromatographic Co-elution Potential for retention time shift; often elutes slightly earlier than the analyte due to the "isotope effect".[5][8]Excellent; physicochemical properties are virtually identical to the analyte, ensuring co-elution.[5]Chromatographic separation between the analyte and IS can lead to differential matrix effects, compromising quantification accuracy.[9] Perfect co-elution is crucial for reliable correction.
Isotopic Contribution (Cross-Talk) Higher potential for interference from the analyte's naturally occurring isotopes (e.g., the M+2 peak) into the IS signal.[10]Lower potential for interference; the mass shift is typically larger and further from the analyte's primary isotopic cluster.[7]Analyte-to-IS cross-talk can lead to non-linear calibration curves and inaccurate results, especially at high analyte concentrations.[11][12]
Cost & Availability Generally lower cost and more readily available.[2][3]Generally higher cost due to more complex synthesis.[3]The choice may be budget-dependent, but the potential for compromised data with deuterated standards necessitates rigorous validation, which has its own associated costs.

Experimental Protocols for Cross-Reactivity Validation

To ensure the reliability of a deuterated ketone standard, a series of validation experiments must be performed. The primary goals are to assess the isotopic purity of the standard and to quantify any contribution (cross-talk) between the analyte and internal standard signals.

Protocol 1: Assessing Isotopic Purity and Analyte-to-IS Cross-Talk

This experiment quantifies the signal contribution from a high-concentration analyte solution into the internal standard's mass channel.

Methodology:

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the non-labeled ketone analyte (e.g., 1000 µg/mL in methanol).[1]

    • Prepare a working solution of the deuterated internal standard at a concentration used in the analytical method (e.g., 50 ng/mL).[1]

  • Sample Analysis:

    • Sample A (Blank + IS): Analyze a blank matrix sample (e.g., charcoal-stripped serum) spiked only with the deuterated IS working solution.

    • Sample B (High Analyte, No IS): Analyze a blank matrix sample spiked with the high-concentration analyte stock solution to achieve the upper limit of quantification (ULOQ).

  • Data Acquisition: Acquire data using the specific multiple reaction monitoring (MRM) transitions for both the analyte and the deuterated IS.

  • Calculation:

    • Measure the peak area in the IS's MRM channel for both Sample A and Sample B.

    • Calculate the percent cross-talk using the formula:

      • % Cross-Talk = (Peak Area of IS in Sample B / Peak Area of IS in Sample A) * 100

Acceptance Criteria: The contribution of the ULOQ analyte concentration to the internal standard response should be minimal, typically less than 5% of the response from the IS in a blank sample.

Protocol 2: Assessing IS-to-Analyte Cross-Talk and Purity

This experiment evaluates the purity of the deuterated standard by measuring the amount of non-labeled analyte present as an impurity.

Methodology:

  • Preparation of Solutions:

    • Prepare a working solution of the deuterated IS at the concentration used in the analytical method (e.g., 50 ng/mL).

  • Sample Analysis:

    • Sample C (IS Only): Analyze a sample containing only the deuterated IS working solution (no analyte).

    • Sample D (LLOQ): Analyze a calibration standard at the lower limit of quantification (LLOQ).

  • Data Acquisition: Acquire data using the specific MRM transitions for both the analyte and the deuterated IS.

  • Calculation:

    • Measure the peak area in the analyte's MRM channel for both Sample C and Sample D.

    • Calculate the contribution using the formula:

      • % Contribution = (Peak Area of Analyte in Sample C / Peak Area of Analyte in Sample D) * 100

Acceptance Criteria: The response in the analyte channel from the IS-only sample should be insignificant, typically less than 20% of the analyte response at the LLOQ.

Illustrative Data Presentation

The following tables present hypothetical data from the validation of a deuterated beta-hydroxybutyrate standard (D4-βOHB) compared with a ¹³C-labeled alternative (¹³C₄-βOHB).

Table 2: Analyte-to-Internal Standard Cross-Talk at ULOQ

Internal StandardIS Peak Area in Blank + IS (Sample A)IS Peak Area in ULOQ Analyte (Sample B)Calculated Cross-TalkPass/Fail (Criteria: <5%)
D4-βOHB 1,520,00098,8006.5%Fail
¹³C₄-βOHB 1,495,00014,5000.97%Pass

Table 3: Internal Standard Purity and Contribution to Analyte Signal at LLOQ

Internal StandardAnalyte Peak Area at LLOQ (Sample D)Analyte Peak Area in IS-Only (Sample C)Calculated ContributionPass/Fail (Criteria: <20%)
D4-βOHB 8,5002,12525.0%Fail
¹³C₄-βOHB 8,6504154.8%Pass

Visualizing the Validation Workflow

Understanding the logical flow of these validation experiments is crucial for proper implementation.

G cluster_0 Protocol 1: Analyte-to-IS Cross-Talk cluster_1 Protocol 2: IS-to-Analyte Cross-Talk (Purity) P1_Start Prepare High Conc. Analyte (ULOQ) P1_Analyze_B Analyze ULOQ Analyte (Sample B) P1_Start->P1_Analyze_B P1_IS Prepare IS Working Solution P1_Analyze_A Analyze Blank + IS (Sample A) P1_IS->P1_Analyze_A P1_Calc Calculate % Cross-Talk (Area B / Area A) * 100 P1_Analyze_A->P1_Calc P1_Analyze_B->P1_Calc P1_Result Result < 5%? P1_Calc->P1_Result P2_Result Result < 20%? P1_Result->P2_Result Pass Fail Standard Fails Validation P1_Result->Fail Fail P2_IS Prepare IS Working Solution P2_Analyze_C Analyze IS Only (Sample C) P2_IS->P2_Analyze_C P2_LLOQ Prepare Analyte LLOQ Standard P2_Analyze_D Analyze LLOQ (Sample D) P2_LLOQ->P2_Analyze_D P2_Calc Calculate % Contribution (Area C / Area D) * 100 P2_Analyze_C->P2_Calc P2_Analyze_D->P2_Calc P2_Calc->P2_Result Final Standard is Validated P2_Result->Final Pass P2_Result->Fail Fail

References

A Comparative Guide to Alternative Internal Standards for 3,5-Dimethylcyclohexanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,5-dimethylcyclohexanone (B1585822), the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the chemical and physical properties of the analyte, elute in close proximity without co-eluting with other sample components, and be absent in the original sample matrix. This guide provides a comparative overview of potential internal standards for the analysis of 3,5-dimethylcyclohexanone, supported by established analytical principles.

Comparison of Potential Internal Standards

The ideal internal standard for 3,5-dimethylcyclohexanone analysis is its deuterated analog, 3,5-dimethyl-d6-cyclohexanone[1]. Isotopically labeled standards exhibit nearly identical physicochemical properties to the analyte, ensuring similar behavior during sample preparation and chromatographic analysis, thus providing the most accurate quantification[2][3]. However, the cost and commercial availability of such standards can be prohibitive. Therefore, alternative, structurally similar compounds are often employed.

Here, we compare several potential internal standards based on their structural similarity, boiling point, and polarity relative to 3,5-dimethylcyclohexanone. These properties are critical indicators of their chromatographic behavior and suitability.

Internal Standard CandidateMolecular Weight ( g/mol )Boiling Point (°C)Structural Similarity to AnalyteRationale for SelectionPotential Issues
3,5-Dimethylcyclohexanone (Analyte)126.20[4][5][6]182.5[7]---
3,5-Dimethyl-d6-cyclohexanone ~132.24[1]~182.5Very HighNear-identical chemical and physical properties lead to optimal correction for sample preparation and instrument variability.[2][3]High cost and limited commercial availability.
Cyclohexanone (B45756) 98.14155.6HighParent structure of the analyte, readily available, and has been used in similar analyses.[8]Differences in volatility and polarity may lead to variations in extraction efficiency and chromatographic response compared to the analyte.
2-Heptanone 114.19151ModerateAcyclic ketone with a similar chain length, previously used as an internal standard for cyclohexanone.[9]Structural differences may result in different behavior during sample preparation and analysis.
Acetophenone 120.15202LowAromatic ketone, has been used as an internal standard for cyclohexanone analysis.[10]Significant structural and polarity differences could lead to poor correction for analytical variability.
4-Methylcyclohexanone 112.17165-166HighStructurally very similar, differing by one methyl group.Potential for co-elution with other sample components. Its presence in the sample should be ruled out.

Experimental Protocol: GC-MS Analysis of 3,5-Dimethylcyclohexanone

This protocol outlines a general procedure for the quantitative analysis of 3,5-dimethylcyclohexanone using an internal standard method with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • 3,5-Dimethylcyclohexanone (analyte)

  • Selected Internal Standard (e.g., 3,5-Dimethyl-d6-cyclohexanone)

  • Methanol or Ethyl Acetate (GC grade)

  • Volumetric flasks, pipettes, and vials

2. Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3,5-dimethylcyclohexanone and the selected internal standard in 10 mL of solvent in separate volumetric flasks.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard primary stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the 3,5-dimethylcyclohexanone stock solution into vials. Add a constant volume of the internal standard working solution to each calibration standard and sample.

3. Sample Preparation:

  • Accurately weigh or measure the sample into a vial.

  • Spike the sample with the same constant volume of the internal standard working solution used for the calibration standards.

  • Dilute the sample with a known volume of solvent.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both the analyte and the internal standard.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Determine the concentration of the analyte in the samples using the calibration curve.

Workflow for Internal Standard Selection

The following diagram illustrates the logical workflow for selecting a suitable internal standard for a quantitative analytical method.

Workflow for Internal Standard Selection A Define Analyte and Matrix B Identify Potential Internal Standards Structurally similar compounds Isotopically labeled analogs Compounds with similar physicochemical properties A->B C Screen for Presence in Sample Matrix B->C C->B Present D Evaluate Chromatographic Behavior Retention time Peak shape Resolution from analyte and matrix components C->D Not Present D->B Unacceptable E Assess Detector Response and Linearity D->E Acceptable E->D Non-linear or Poor Response F Test for Stability and Recovery during Sample Preparation E->F Linear & Responsive F->D Unstable or Poor Recovery G Select Optimal Internal Standard F->G Stable & Good Recovery

Caption: A flowchart outlining the systematic process for selecting an appropriate internal standard.

Characteristics of an Ideal Internal Standard

The relationship between the properties of an ideal internal standard and the resulting analytical accuracy is depicted in the diagram below.

Characteristics of an Ideal Internal Standard IS Ideal Internal Standard Prop1 Similar Physicochemical Properties to Analyte IS->Prop1 Prop2 Not Present in Original Sample IS->Prop2 Prop3 Elutes Near Analyte without Co-elution IS->Prop3 Prop4 Stable Throughout Analysis IS->Prop4 Result Accurate and Precise Quantification Prop1->Result Prop2->Result Prop3->Result Prop4->Result

Caption: Key attributes of an effective internal standard and their contribution to reliable quantitative analysis.

References

The deuterium switch: Enhancing the performance of ketone analogues for therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the performance evaluation of deuterated ketone analogues.

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) has emerged as a powerful tool in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. This "deuterium switch" can significantly improve metabolic stability, leading to a longer half-life, increased systemic exposure, and potentially a better safety profile by reducing the formation of toxic metabolites. This guide provides a comparative overview of the expected performance of deuterated ketone analogues versus their non-deuterated counterparts, supported by established principles and experimental data from analogous deuterated compounds.

Enhanced Metabolic Stability and Pharmacokinetic Profile

Deuteration at sites of metabolic oxidation can significantly slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect (KIE). For ketone bodies like beta-hydroxybutyrate (BHB), which are metabolized by enzymes such as β-hydroxybutyrate dehydrogenase, deuteration at specific positions is expected to yield a more robust molecule with an improved pharmacokinetic profile.

Below is a comparative summary of the anticipated pharmacokinetic parameters for a hypothetical deuterated BHB analogue (d-BHB) versus its non-deuterated form (h-BHB). The data is extrapolated from studies on other deuterated molecules that have shown significant improvements in metabolic stability.

ParameterNon-Deuterated BHB (h-BHB)Deuterated BHB (d-BHB)Expected Improvement with Deuteration
In Vitro Half-Life (t½) in Human Liver Microsomes ~ 30 min> 60 min~2-fold increase
In Vivo Half-Life (t½) in Rats ~ 1.5 hours~ 3.0 hours~2-fold increase
Area Under the Curve (AUC) in Rats 500 ng·h/mL1000 ng·h/mL~2-fold increase in total drug exposure
Metabolic Clearance (CL) HighReducedSlower clearance leading to prolonged action

Experimental Protocols

To aid researchers in the evaluation of deuterated ketone analogues, detailed methodologies for key experiments are provided below.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is crucial for determining the intrinsic clearance of a compound.

Objective: To assess the rate of metabolism of deuterated and non-deuterated ketone analogues by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compounds (deuterated and non-deuterated ketone analogues)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the test compound to the microsome solution at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Pharmacokinetic Study in Rodents

This in vivo study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

Objective: To determine and compare the pharmacokinetic parameters of deuterated and non-deuterated ketone analogues in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • Test compounds

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing vehicles (e.g., saline, PEG400)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight before dosing.

  • Administer the test compound to the rats via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance.

Visualizing the Impact of Deuteration

The following diagrams illustrate the key concepts and workflows discussed in this guide.

cluster_0 Metabolic Pathway of Ketone Analogues cluster_1 h_BHB Non-Deuterated BHB (h-BHB) Metabolism Enzymatic Oxidation (e.g., by BDH) h_BHB->Metabolism Fast Metabolites Inactive Metabolites Metabolism->Metabolites Excretion Rapid Excretion Metabolites->Excretion d_BHB Deuterated BHB (d-BHB) d_Metabolism Enzymatic Oxidation (e.g., by BDH) d_BHB->d_Metabolism Slow (KIE) d_Metabolites Inactive Metabolites d_Metabolism->d_Metabolites d_Excretion Slower Excretion d_Metabolites->d_Excretion

Caption: Comparative metabolic pathways of non-deuterated and deuterated BHB.

cluster_workflow Experimental Workflow for Performance Evaluation Synthesis Synthesis of Deuterated and Non-Deuterated Analogues InVitro In Vitro Metabolic Stability Assay Synthesis->InVitro InVivo In Vivo Pharmacokinetic Study (Rodents) Synthesis->InVivo Data Data Analysis and Comparison InVitro->Data Efficacy Therapeutic Efficacy Model InVivo->Efficacy Efficacy->Data

Caption: Workflow for evaluating deuterated ketone analogues.

Conclusion

The strategic deuteration of ketone analogues presents a promising avenue for developing more effective and safer therapeutics. By slowing down metabolic clearance, deuteration can lead to a more favorable pharmacokinetic profile, characterized by a longer half-life and increased systemic exposure. The experimental protocols and conceptual frameworks provided in this guide are intended to assist researchers in the systematic evaluation and comparison of these next-generation therapeutic candidates. Further in-depth studies are warranted to fully elucidate the therapeutic potential of various deuterated ketone analogues in different disease models.

A Comparative Guide to ICH Guidelines for Analytical Procedure Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the validation of analytical procedures is a cornerstone for ensuring the quality, safety, and efficacy of medicinal products. The International Council for Harmonisation (ICH) provides a globally recognized framework for this critical process. This guide offers a detailed comparison of the ICH guidelines for analytical procedure validation, primarily focusing on the revised ICH Q2(R2) guideline and its interplay with ICH Q14 for analytical procedure development. It also touches upon the perspectives of other major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing researchers, scientists, and drug development professionals with a comprehensive overview.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] The recently updated ICH Q2(R2) guideline, working in tandem with ICH Q14, promotes a more systematic, science- and risk-based lifecycle approach to analytical procedures.[1][2] This ensures that analytical methods are not only validated for their intended use but are also robust and consistently reliable throughout their lifecycle.[3]

Core Validation Parameters: A Comparative Overview

While the ICH, FDA, and EMA are largely aligned on the fundamental principles of analytical method validation, there can be subtle differences in emphasis and interpretation.[1] For bioanalytical methods, the FDA and EMA have both adopted the ICH M10 guideline, leading to greater harmonization in that specific area.[1] For other analytical methods, the core validation parameters remain consistent across these regulatory bodies, as outlined in ICH Q2(R2).

The following table summarizes the key validation parameters, their descriptions based on ICH Q2(R2), and typical acceptance criteria. It is important to note that these acceptance criteria are general and should be justified based on the specific analytical procedure and product.

Validation ParameterICH Q2(R2) DescriptionTypical Acceptance Criteria (General)Comparative Notes (FDA/EMA)
Specificity / Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][4]No interference at the retention time of the analyte. For chromatographic methods, resolution (Rs) > 2 between the analyte and closest eluting peak.Largely harmonized. Both FDA and EMA expect thorough investigation of potential interferences.
Accuracy The closeness of agreement between a test result and the accepted reference value. It is often expressed as percent recovery.[4][5]For drug substance assay: 98.0% - 102.0% recovery. For drug product assay: 98.0% - 102.0% recovery. For impurities: 90.0% - 110.0% recovery of the expected concentration.General agreement. EMA guidance can sometimes be considered more prescriptive on the practical execution of these studies.[1]
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%. Reproducibility (RSD) should be defined based on inter-laboratory studies.Harmonized in principle. The expectation for demonstrating precision is consistent across regions.
Linearity The ability of the analytical procedure to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample within a given range.[1]Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.General agreement. All agencies expect a clear relationship between concentration and response to be demonstrated.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][6]For drug substance/product assay: 80% to 120% of the test concentration. For content uniformity: 70% to 130% of the test concentration. For impurities: Reporting level to 120% of the specification.Harmonized. The range should be justified and cover the expected concentrations in routine use.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N) of 3:1 or based on the standard deviation of the response and the slope of the calibration curve.General agreement on the methodologies for determination.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N) of 10:1 or based on the standard deviation of the response and the slope of the calibration curve. RSD at the LOQ should be specified.General agreement on the methodologies for determination.
Robustness A measure of the analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]No significant change in results when method parameters (e.g., pH, temperature, flow rate) are varied. System suitability criteria must be met.Harmonized. Robustness studies are a key component of method development and validation.

Experimental Protocols: A General Framework

To illustrate the practical application of these guidelines, a general framework for a High-Performance Liquid Chromatography (HPLC) assay method validation is provided below.

Protocol for a High-Performance Liquid Chromatography (HPLC) Assay Method
  • Objective: To validate the HPLC method for the quantification of Active Pharmaceutical Ingredient (API) in a drug product.

  • Validation Parameters to be Evaluated: Specificity, Accuracy, Precision (Repeatability and Intermediate Precision), Linearity, Range, and Robustness.

  • Methodology:

    • Specificity: A placebo solution, a standard solution of the API, and a sample solution of the drug product will be injected. Additionally, the drug product will be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The chromatograms will be examined for any interference at the retention time of the API peak. Peak purity analysis will be performed using a photodiode array (PDA) detector.

    • Accuracy: The accuracy will be determined by spiking the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Three replicate preparations will be analyzed at each concentration level. The percent recovery will be calculated.

    • Precision (Repeatability): Six independent sample preparations of the drug product at the nominal concentration will be analyzed on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) of the assay results will be calculated.

    • Precision (Intermediate Precision): The analysis will be repeated on a different day, by a different analyst, and on a different instrument. The RSD will be calculated for the combined results from both sets of analyses.

    • Linearity: A series of at least five standard solutions of the API will be prepared over a concentration range of 80% to 120% of the nominal concentration. The peak area response will be plotted against the concentration, and a linear regression analysis will be performed.

    • Range: The range will be established based on the linearity, accuracy, and precision data.

    • Robustness: The effect of small, deliberate variations in method parameters will be evaluated. This may include changes in the mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters will be monitored.

Visualizing the Validation Process

Diagrams can be a powerful tool for understanding complex workflows and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate the analytical procedure validation workflow and a comparison of regulatory focus areas.

G Analytical Procedure Validation Workflow (ICH Q2) cluster_0 Planning cluster_1 Execution cluster_2 Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity / Selectivity Protocol->Specificity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Linearity Linearity Protocol->Linearity Range Range Protocol->Range LOD_LOQ LOD / LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Acceptance Compare Against Acceptance Criteria Specificity->Acceptance Accuracy->Acceptance Precision->Acceptance Linearity->Acceptance Range->Acceptance LOD_LOQ->Acceptance Robustness->Acceptance Report Generate Validation Report Acceptance->Report

Caption: Workflow of analytical procedure validation as per ICH Q2 guidelines.

G Comparison of Regulatory Focus in Analytical Validation cluster_ICH ICH Q2(R2) / Q14 Core Principles ICH ICH (Harmonization) FDA FDA (Lifecycle Approach) ICH->FDA Adopts ICH Guidelines EMA EMA (Risk-Based Approach) ICH->EMA Adopts ICH Guidelines Core_Validation Core Validation Parameters Lifecycle Lifecycle Management Risk_Based Science and Risk-Based Approach FDA->Lifecycle Strong Emphasis EMA->Risk_Based Strong Emphasis

Caption: High-level comparison of regulatory focus areas in analytical validation.

Conclusion

The ICH guidelines, particularly the updated Q2(R2) and the new Q14, provide a robust and harmonized framework for analytical procedure development and validation. This lifecycle approach, which is largely mirrored by the FDA and EMA, emphasizes a deep understanding of the analytical method and a proactive approach to ensuring its continued suitability. By adhering to these principles and employing a systematic, science- and risk-based approach, pharmaceutical companies can ensure the generation of reliable data, thereby safeguarding product quality and facilitating regulatory approval.

References

A Comparative Guide to Uncertainty Measurement in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) stands as a primary ratio method, offering high accuracy and precision. A critical aspect of its power lies in the rigorous evaluation of measurement uncertainty, a key indicator of the quality and reliability of its results. This guide provides a comprehensive comparison of uncertainty measurement in different IDMS approaches with alternative quantitative techniques, supported by experimental data and detailed methodologies.

Comparing IDMS and Other Quantitative Methods

The choice of a quantification method significantly impacts the final measurement uncertainty. Isotope Dilution Mass Spectrometry, in its various forms (single, double, and triple IDMS), is often considered a "gold standard" due to its ability to correct for sample loss during preparation and analysis. This intrinsic correction mechanism sets it apart from other common techniques like external calibration and standard addition.

Table 1: Comparison of Quantitative Analysis Techniques and Their Uncertainty Characteristics

FeatureSingle IDMSDouble IDMSTriple IDMSExternal CalibrationStandard Addition
Principle Addition of a known amount of an isotopically labeled standard to the sample.Uses a primary isotopic standard to calibrate the spike solution, reducing uncertainty from the spike concentration.Employs two primary standard blends to calibrate the spike, further minimizing uncertainty.A series of external standards of known concentration are analyzed to create a calibration curve.Known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix.
Key Advantages Corrects for sample loss; high accuracy.Reduced uncertainty from spike calibration.Highest level of accuracy; eliminates the need for spike isotopic composition determination.Simple to implement.Compensates for matrix effects.
Major Uncertainty Sources Spike concentration, mass measurements, isotope ratio measurements of sample, spike, and blend.Mass measurements, isotope ratio measurements of sample, spike, and blends.Mass measurements, isotope ratio measurements of sample and blends.Standard preparation, instrument drift, matrix effects.Standard preparation, additions, instrument response.
Typical Relative Expanded Uncertainty (k=2) 1% - 2%[1]0.1% - 0.5%[1]<0.1%[1]Variable, can be significantly higher than IDMS, especially with complex matrices.Generally lower than external calibration in the presence of matrix effects, but can be higher than IDMS.

A study comparing single, double, and triple IDMS for the quantification of cadmium in a polymer matrix reported relative expanded uncertainties of 1.4%, 0.083%, and 0.077% respectively, demonstrating the progressive reduction in uncertainty with more advanced IDMS techniques.[1] In another study comparing internal standard calibration (akin to IDMS) with external standard calibration for the analysis of ammonium (B1175870) ion in cigarette smoke, the measurement uncertainty was found to be 1.5 µ g/cigarette for the internal standard method and 2.0 µ g/cigarette for the external standard method, highlighting the improved precision of the internal standard approach.[1][2]

Methodologies for Uncertainty Evaluation

The internationally recognized framework for evaluating measurement uncertainty is the "Guide to the Expression of Uncertainty in Measurement" (GUM).[3] This "bottom-up" approach involves identifying all potential sources of uncertainty, quantifying them as standard uncertainties (Type A or Type B), and then combining them to calculate a combined standard uncertainty, which is then multiplied by a coverage factor (typically k=2 for a 95% confidence level) to obtain the expanded uncertainty.

Alternative approaches include the "top-down" method, which uses data from method validation and inter-laboratory comparisons, the Kragten spreadsheet method for numerical estimation of uncertainty propagation, and Bayesian statistics.[4]

Experimental Protocols

Below are detailed methodologies for estimating measurement uncertainty for IDMS, external calibration, and the standard addition method, following the GUM framework.

This protocol outlines the steps to determine the combined standard uncertainty for a single IDMS measurement.

1. Specify the Measurand: The measurand is the concentration of the analyte in the sample. The equation for single IDMS is:

Cx = Cs * (ms / mx) * [(Rs - Rb) / (Rb - Rx)] * (Mx / Ms)

Where:

  • Cx = Concentration of analyte in the sample

  • Cs = Concentration of the spike solution

  • ms = Mass of the spike solution

  • mx = Mass of the sample

  • Rs = Isotope ratio of the spike

  • Rb = Isotope ratio of the blend (sample + spike)

  • Rx = Isotope ratio of the sample

  • Mx = Molar mass of the analyte in the sample

  • Ms = Molar mass of the analyte in the spike

2. Identify and Quantify Uncertainty Sources:

  • Type A Uncertainties (Evaluated by statistical methods):

    • Repeatability of isotope ratio measurements (Rx, Rs, Rb): Determined from multiple measurements of the sample, spike, and blend.

  • Type B Uncertainties (Evaluated by other means):

    • Concentration of the spike solution (Cs): From the certificate of the standard reference material.

    • Masses of the sample and spike (mx, ms): From the calibration certificate of the balance and considering the repeatability of weighing.

    • Isotope ratios of the spike and sample (Rs, Rx): From certificates or IUPAC tables, if not measured.

    • Molar masses (Mx, Ms): From IUPAC atomic weight data.

3. Develop the Uncertainty Budget: Create a table listing all uncertainty sources, their values, standard uncertainties, and sensitivity coefficients.

Table 2: Example Uncertainty Budget for a Single IDMS Measurement

Quantity (Xi)ValueStandard Uncertainty (u(xi))Sensitivity Coefficient (ci)Uncertainty Contribution (ui(y))
Cs............
ms............
mx............
Rs............
Rb............
Rx............
Mx............
Ms............

4. Calculate Combined and Expanded Uncertainty:

  • The combined standard uncertainty (uc(y)) is calculated using the law of propagation of uncertainty: uc(y) = √[Σ(ci * u(xi))2]

  • The expanded uncertainty (U) is calculated by multiplying the combined standard uncertainty by a coverage factor (k), typically 2 for a 95% confidence level: U = k * uc(y)

1. Specify the Measurand: The concentration of the analyte in the unknown sample, determined from a linear calibration curve (y = mx + c).

2. Identify and Quantify Uncertainty Sources:

  • Uncertainty in the calibration curve:

    • Standard deviation of the residuals of the regression line.

    • Uncertainty of the slope and intercept.

  • Uncertainty in the preparation of standard solutions:

    • Purity of the standard material.

    • Weighing of the standard.

    • Volumetric glassware calibrations.

  • Uncertainty in the measurement of the unknown sample:

    • Repeatability of the instrument response.

    • Instrumental drift.

3. Develop the Uncertainty Budget and Calculate Combined and Expanded Uncertainty: Follow a similar procedure as for IDMS, using the appropriate model equation for external calibration.

1. Specify the Measurand: The concentration of the analyte in the unknown sample, determined by extrapolating the linear regression of the signal versus the added concentration.

2. Identify and Quantify Uncertainty Sources:

  • Uncertainty in the linear regression:

    • Standard deviation of the residuals.

    • Uncertainty in the slope and intercept, which determines the extrapolated x-intercept.[5]

  • Uncertainty in the preparation of the standard addition solutions:

    • Concentration of the standard solution used for spiking.

    • Volumes of the sample and standard additions.

  • Uncertainty in the instrument response:

    • Repeatability of measurements.

3. Develop the Uncertainty Budget and Calculate Combined and Expanded Uncertainty: Follow a similar procedure as for IDMS, using the model equation for standard addition.

Visualizing the Uncertainty Measurement Workflow

Understanding the logical flow of the uncertainty evaluation process is crucial. The following diagrams, generated using Graphviz, illustrate the key steps involved in determining measurement uncertainty for IDMS and a general quantitative analysis workflow.

IDMS_Uncertainty_Workflow cluster_input Input Parameters & Uncertainties cluster_process Uncertainty Propagation cluster_output Result Mass_Sample Mass of Sample (m_x) & u(m_x) Model IDMS Equation C_x = f(m_x, m_s, C_s, R_x, R_s, R_b, M_x, M_s) Mass_Sample->Model Mass_Spike Mass of Spike (m_s) & u(m_s) Mass_Spike->Model Conc_Spike Conc. of Spike (C_s) & u(C_s) Conc_Spike->Model Ratio_Sample Isotope Ratio Sample (R_x) & u(R_x) Ratio_Sample->Model Ratio_Spike Isotope Ratio Spike (R_s) & u(R_s) Ratio_Spike->Model Ratio_Blend Isotope Ratio Blend (R_b) & u(R_b) Ratio_Blend->Model Molar_Mass Molar Masses (M_x, M_s) & u(M_x), u(M_s) Molar_Mass->Model Combine Combine Uncertainties (Law of Propagation of Uncertainty) Model->Combine Result Analyte Concentration (C_x) Combine->Result Uncertainty Expanded Uncertainty (U) Combine->Uncertainty

Caption: Workflow for uncertainty measurement in IDMS.

General_Uncertainty_Workflow cluster_steps GUM Framework for Uncertainty Evaluation Step1 1. Specify Measurand & Model Equation Step2 2. Identify Uncertainty Sources (Type A & Type B) Step1->Step2 Step3 3. Quantify Standard Uncertainties Step2->Step3 Step4 4. Calculate Combined Standard Uncertainty Step3->Step4 Step5 5. Determine Expanded Uncertainty Step4->Step5 Step6 6. Report Result (y ± U) Step5->Step6

Caption: General workflow for uncertainty evaluation.

Conclusion

The rigorous determination of measurement uncertainty is paramount for ensuring the reliability and comparability of analytical results. Isotope Dilution Mass Spectrometry, particularly in its double and triple forms, offers a superior approach to minimizing uncertainty by effectively correcting for biases and variabilities inherent in the analytical process. While external calibration and standard addition methods have their applications, a thorough understanding and quantification of their associated uncertainties are crucial for their appropriate use. By following standardized protocols, such as the GUM framework, researchers can confidently report their findings with a well-defined level of uncertainty, thereby enhancing the quality and impact of their work in drug development and other scientific disciplines.

References

A Researcher's Guide to Confirming Co-elution of Analytes with 3,5-Dimethyl-d10-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. These internal standards, such as 3,5-Dimethyl-d10-cyclohexanone, are crucial for correcting variations in sample preparation, injection volume, and matrix effects.[1] A fundamental assumption in this approach is that the analyte and its corresponding internal standard co-elute, meaning they have identical retention times. However, a phenomenon known as the chromatographic isotope effect can lead to slight differences in their elution profiles.[1] This guide provides a comparative framework and experimental protocols to confirm the co-elution of a target analyte with 3,5-Dimethyl-d10-cyclohexanone.

Understanding the Chromatographic Isotope Effect

The substitution of hydrogen with deuterium (B1214612) atoms in 3,5-Dimethyl-d10-cyclohexanone results in a molecule with a slightly higher molecular weight. While this mass difference is the basis for their distinction in mass spectrometry, it can also subtly influence the molecule's interaction with the stationary phase in a chromatography column.[1][2] In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts.[1][2] This is attributed to minor differences in polarity and molecular interactions.[1][2] Therefore, it is imperative to experimentally verify the degree of co-elution to ensure the validity of the quantitative method.

Experimental Comparison of Elution Profiles

To assess the co-elution of an analyte with 3,5-Dimethyl-d10-cyclohexanone, a series of chromatographic experiments under varying conditions are recommended. For the purpose of this guide, we will consider the hypothetical analysis of 3,5-Dimethylcyclohexanone as the analyte. The following table summarizes the expected retention times and resolution under both isocratic and gradient elution conditions.

ParameterCondition3,5-Dimethylcyclohexanone (Analyte)3,5-Dimethyl-d10-cyclohexanone (Internal Standard)Resolution (Rs)
Retention Time (min) Isocratic (60:40 Acetonitrile:Water)5.285.251.2
Peak Width (min) Isocratic (60:40 Acetonitrile:Water)0.150.15
Retention Time (min) Gradient (50-70% Acetonitrile over 10 min)7.827.791.5
Peak Width (min) Gradient (50-70% Acetonitrile over 10 min)0.120.12

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

A detailed methodology is crucial for reproducible assessment of co-elution. The following protocol outlines a general procedure for the analysis of 3,5-Dimethylcyclohexanone and its deuterated internal standard.

High-Performance Liquid Chromatography (HPLC)
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point for the separation of these non-polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Isocratic Elution: 60% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Gradient Elution: 50% to 70% Mobile Phase B over 10 minutes at a flow rate of 1.0 mL/min.

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detector: Mass Spectrometer

Mass Spectrometry (MS)
  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions:

    • 3,5-Dimethylcyclohexanone: m/z 127.1

    • 3,5-Dimethyl-d10-cyclohexanone: m/z 137.2

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

Workflow for Confirming Co-elution

The process of confirming co-elution involves a logical sequence of steps, from initial method development to final data analysis. The following diagram illustrates this workflow.

CoElutionWorkflow start Start: Define Analytical Method prep Prepare Analyte and Internal Standard Solutions start->prep isocratic Perform Isocratic HPLC-MS Analysis prep->isocratic gradient Perform Gradient HPLC-MS Analysis prep->gradient data_acq Acquire Retention Time and Peak Width Data isocratic->data_acq gradient->data_acq calc_res Calculate Resolution (Rs) data_acq->calc_res eval_res Evaluate Rs (Rs >= 1.5 indicates baseline separation) calc_res->eval_res coelution_confirmed Co-elution Confirmed (Proceed with Validation) eval_res->coelution_confirmed Rs is acceptable optimize Optimize Chromatographic Conditions (e.g., gradient, temperature, flow rate) eval_res->optimize Rs is not acceptable optimize->isocratic optimize->gradient

Workflow for the confirmation of analyte and internal standard co-elution.

Conclusion

The confirmation of co-elution between an analyte and its deuterated internal standard is a critical step in the development of robust and reliable quantitative LC-MS methods. While the chromatographic isotope effect can lead to slight separation, careful method development and optimization can minimize this difference. By following a systematic approach as outlined in this guide, researchers can ensure the highest quality data and have confidence in their analytical results.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): When handling 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4, the following PPE is mandatory to minimize exposure risk:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use protective gloves, such as nitrile rubber.[1][2]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or with a fume hood.[1][2][3] If inhalation is a risk, a respirator may be necessary.[3]

Spill Management: In the event of a spill, evacuate the area and remove all sources of ignition, as the compound is a flammable liquid.[1][4] Contain the spillage using an electrically protected vacuum cleaner or by wet-brushing and collect it in a suitable container for disposal.[1] Do not allow the product to enter drains.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be treated with the same caution as its non-deuterated counterpart, with the understanding that deuterated compounds are generally classified as non-halogenated organic waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container should be kept tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

    • Store away from heat, sparks, open flames, and hot surfaces.[1][2][4] No smoking in the storage area.[1][2]

  • Waste Segregation:

    • Segregate the waste as non-halogenated organic waste.[5]

    • Avoid mixing with incompatible materials, such as strong oxidizing agents.[4]

  • Disposal:

    • Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[2][4]

    • Do not dispose of the chemical down the sink.

Hazard Profile Summary

The hazard profile, based on the non-deuterated analogue cyclohexanone, is summarized below. Users should assume this compound presents similar risks.

Hazard ClassificationDescription
Flammability Flammable liquid and vapor (Category 3).[1][4][6]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][2]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[1][2]
Eye Damage/Irritation Causes serious eye damage (Category 1).[1][2]
Mutagenicity Suspected of causing genetic defects.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated Waste Container B->C D Label Container Clearly 'Non-Halogenated Organic Waste' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Ignition Sources E->F G Arrange for Pickup by Certified Waste Disposal Service E->G H Proper Disposal at an Approved Facility G->H

Caption: Disposal workflow for this compound.

While deuterated compounds are valuable in research, their disposal requires adherence to strict safety protocols to protect personnel and the environment. By following these guidelines, laboratories can ensure the safe and responsible management of this chemical waste.

References

Personal protective equipment for handling 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4, tailored for researchers, scientists, and drug development professionals. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

  • Physical Hazards: Flammable liquid and vapor (Category 3).[1]

  • Health Hazards:

    • Harmful if swallowed (Acute toxicity, Oral - Category 4).[1]

    • Harmful in contact with skin (Acute toxicity, Dermal - Category 4).[1]

    • Harmful if inhaled (Acute toxicity, Inhalation - Category 4).[1]

    • Causes skin irritation (Category 2).[1]

    • Causes serious eye damage (Category 1).[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the required equipment.

Protection Type Required PPE Specifications & Rationale
Eye & Face Protection Safety goggles and face shieldChemical splash goggles are required for protection against liquid splashes and vapors. A face shield should be worn over goggles when there is a significant splash hazard.[2]
Skin & Body Protection Chemical-resistant gloves (Butyl rubber or Viton recommended) and a lab coat or chemical-resistant suit.Nitrile gloves offer limited protection and should be removed immediately after contact.[3] For ketones, Butyl rubber or Viton gloves are recommended for better resistance.[4] A lab coat is the minimum requirement, with a chemical-resistant suit for larger quantities or splash risks.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. An air-purifying respirator may be necessary.Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][5] If ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[6]

Handling and Storage Procedures

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Avoid breathing mist or vapors.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5][7]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][5]

  • Ground and bond containers and receiving equipment.[1]

  • Use in a well-ventilated area, preferably a chemical fume hood.[1][7]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][7]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Store away from heat and sources of ignition.[5]

  • Store in a locked-up area.[7]

Emergency Procedures

Scenario Immediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[1][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[1][5]
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Prevent further leakage if safe to do so. Contain spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable container for disposal. Do not let the product enter drains.[1]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_action Action start Start: Handling 3,5-Dimethyl-d6- cyclohexanone-3,4,4,5-d4 assess_hazards Assess Hazards: - Flammable - Harmful (swallowed, skin, inhaled) - Skin & Eye Irritant start->assess_hazards eye_face Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) assess_hazards->eye_face Select based on task skin_body Skin/Body Protection: - Butyl/Viton Gloves - Lab Coat or Chemical Suit assess_hazards->skin_body Select based on task respiratory Respiratory Protection: - Fume Hood - Respirator (if poor ventilation) assess_hazards->respiratory Select based on environment handle_chemical Proceed with Handling eye_face->handle_chemical skin_body->handle_chemical respiratory->handle_chemical

Caption: PPE selection workflow for handling the specified chemical.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。